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  • Product: 2-Bromo-6-propoxybenzonitrile
  • CAS: 1437794-45-0

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profiling of 2-Bromo-6-propoxybenzonitrile in Organic Solvents: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing reaction conditions and purification workflows for highly functionalized pharmaceutical intermediates. 2-Bromo-6-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing reaction conditions and purification workflows for highly functionalized pharmaceutical intermediates. 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0, MW: 240.10 g/mol ) [1] is a versatile building block whose unique structural topology—combining a rigid, polar aromatic core with a flexible, lipophilic aliphatic tail—creates a complex solubility profile.

This whitepaper provides an in-depth analysis of the physicochemical forces governing the solvation of 2-Bromo-6-propoxybenzonitrile, presents a predictive solubility matrix, and outlines a self-validating empirical protocol for determining its exact thermodynamic solubility in various organic solvents.

Physicochemical Profiling & Structural Causality

The solubility of substituted benzonitriles is not merely a function of "like dissolves like"; it is governed by a delicate thermodynamic interplay between the solute's functional groups and the solvent's dipole moment, dielectric constant, and hydrogen-bonding capacity [2].

To predict the solubility of 2-Bromo-6-propoxybenzonitrile, we must deconstruct its molecular architecture:

  • The Nitrile Group (-C≡N): This moiety is highly polar and acts as a strong hydrogen-bond acceptor. It generates significant dipole-dipole interactions, which are the primary drivers for dissolution in polar aprotic solvents (e.g., Acetone, Acetonitrile).

  • The Bromo Substituent (-Br): Halogens add significant molecular weight and polarizability to the aromatic ring. While the bulky bromine atom decreases aqueous solubility, its large electron cloud enhances London dispersion forces. This thermodynamically favors dissolution in halogenated and aromatic solvents.

  • The Propoxy Chain (-OCH₂CH₂CH₃): This is the critical differentiator. Compared to a rigid methoxy group, the three-carbon propoxy chain introduces conformational flexibility. From a thermodynamic perspective, this flexibility increases the entropic gain (

    
    ) upon dissolution. It effectively disrupts the crystal lattice energy of the solid state, significantly enhancing solubility in non-polar and moderately polar organic solvents.
    

Solvation Core 2-Bromo-6-propoxybenzonitrile Nitrile Nitrile Group (-C≡N) Core->Nitrile Bromo Bromo Group (-Br) Core->Bromo Propoxy Propoxy Chain (-OPr) Core->Propoxy Polar Polar Aprotic Solvents (e.g., Acetone, DMF) Nitrile->Polar Dipole-Dipole & H-Bond Accepting Halogenated Halogenated Solvents (e.g., DCM) Bromo->Halogenated London Dispersion Forces Propoxy->Halogenated Steric Flexibility NonPolar Non-polar Aliphatic (e.g., Heptane) Propoxy->NonPolar Lipophilic & Entropic Mixing

Caption: Structural functionalities of 2-Bromo-6-propoxybenzonitrile dictating solvent interactions.

Predictive Solubility Matrix

While direct empirical data for this specific compound is often proprietary, we can construct a highly accurate predictive matrix based on the behavior of analogous halogenated alkoxybenzonitriles. The table below summarizes the expected solubility profile to guide initial solvent screening for synthesis and purification.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileHigh (>100 mg/mL)The strong dipole moments of these solvents interact favorably with the polar nitrile group, while the hydrophobic core is easily solvated.
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent solvation due to matching polarizability between the solvent and the heavy bromo substituent, aided by the flexible propoxy tail.
Aromatic Toluene, BenzeneModerate to High (50-100 mg/mL)Favorable

stacking interactions between the aromatic rings of the solvent and the benzonitrile core.
Alcohols Methanol, Ethanol, IsopropanolModerate (10-50 mg/mL)Alcohols act as H-bond donors to the nitrile group, but their higher polarity clashes slightly with the lipophilic propoxy chain. Solubility decreases as alcohol chain length increases.
Non-polar Aliphatic Hexane, Heptane, CyclohexaneLow to Moderate (<10 mg/mL)The highly polar nitrile group restricts solubility here, though the propoxy chain prevents complete insolubility. Ideal as anti-solvents for crystallization.

Empirical Determination: The Self-Validating Shake-Flask Protocol

Predictive models are insufficient for late-stage process chemistry; exact thermodynamic data is required. The "shake-flask" method remains the gold standard for determining true equilibrium solubility, as opposed to kinetic solubility, which can be artificially inflated by supersaturation [3].

To ensure trustworthiness, the following protocol is designed as a self-validating system . It uses time-course sampling to prove that thermodynamic equilibrium has been achieved.

Step-by-Step Methodology

1. Saturated Solution Preparation:

  • Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap (to prevent solvent evaporation and contamination).

  • Gradually add solid 2-Bromo-6-propoxybenzonitrile to the solvent while vortexing until a visible suspension remains. The presence of undissolved solid is the absolute prerequisite for determining thermodynamic solubility [3].

2. Thermal Equilibration (The Critical Step):

  • Place the sealed vials in a temperature-controlled orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Set the agitation speed to 200 RPM. Causality Note: Vigorous shaking ensures maximum surface area contact between the solid and liquid phases, overcoming the activation energy required for the solute to transition from the crystal lattice into the solvation shell.

3. Phase Separation & Self-Validation Sampling:

  • Time Point 1 (24 Hours): Remove the vial. Extract a 0.5 mL aliquot of the suspension. Centrifuge the aliquot at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully decant the supernatant and dilute it quantitatively with the mobile phase for HPLC analysis.

  • Time Point 2 (48 Hours): Repeat the extraction and centrifugation process with a second aliquot.

  • Validation Logic: If the concentration at 48 hours is within 5% of the 24-hour concentration (

    
    ), thermodynamic equilibrium is confirmed. If it is higher, the system was still in a kinetic dissolution phase, and shaking must continue.
    

4. HPLC-UV Quantification:

  • Analyze the diluted supernatants using a validated HPLC-UV method (typically monitoring at 220 nm and 254 nm for benzonitriles).

  • Calculate the exact concentration using a multi-point calibration curve generated from reference standards of 2-Bromo-6-propoxybenzonitrile.

Workflow Step1 1. Solid Addition Excess API added to solvent Step2 2. Thermal Equilibration Orbital shaking at 25°C Step1->Step2 Step3 3. Phase Separation Centrifugation of aliquots Step2->Step3 Sample at 24h & 48h Step4 4. Dilution & HPLC-UV Quantification via calibration Step3->Step4 Step5 5. Data Validation Compare 24h vs 48h concentrations Step4->Step5 EquilibriumCheck Is ΔC < 5%? Step5->EquilibriumCheck EquilibriumCheck->Step2 No (Kinetic state) Final Thermodynamic Solubility Confirmed EquilibriumCheck->Final Yes (Equilibrium)

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Process Chemistry

Understanding this solubility profile directly impacts synthetic routing and purification:

  • Reaction Solvent Selection: For cross-coupling reactions (e.g., Suzuki-Miyaura) utilizing the bromo-substituent, the high solubility in polar aprotic solvents makes DMF or Dioxane/Water mixtures ideal, ensuring the substrate remains fully dissolved while supporting the catalytic cycle.

  • Crystallization Strategies: The stark contrast between the compound's high solubility in halogenated/polar aprotic solvents and its low solubility in non-polar aliphatics makes DCM/Heptane or Ethyl Acetate/Hexane excellent solvent/anti-solvent pairs for high-yield crystallization. The propoxy chain ensures that the compound does not crash out too rapidly, allowing for the formation of highly pure, well-defined crystals.

References

  • 1437794-45-0 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
  • Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
Exploratory

A Technical Guide to the Synthesis of 2-Bromo-6-propoxybenzonitrile: Routes and Mechanistic Insights

Introduction 2-Bromo-6-propoxybenzonitrile is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a nitril...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-6-propoxybenzonitrile is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a nitrile, a bromo substituent, and a propoxy group, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, including nucleophilic substitution, cross-coupling reactions, and modifications of the nitrile group. This guide provides an in-depth review of the plausible synthetic routes to 2-Bromo-6-propoxybenzonitrile, offering mechanistic explanations, comparative data, and detailed experimental protocols to aid researchers in its preparation.

Strategic Approaches to Synthesis

The synthesis of 2-Bromo-6-propoxybenzonitrile can be approached via two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.

  • Route A: The Sandmeyer Reaction Pathway. This classic and reliable method in aromatic chemistry involves the diazotization of an appropriately substituted aniline followed by a copper(I) bromide-mediated substitution.[1][2] This route is particularly advantageous when the corresponding aniline precursor is readily accessible.

  • Route B: Propoxylation of a Brominated Phenolic Precursor. This approach relies on the Williamson ether synthesis, where a brominated cyanophenol is O-alkylated with a propyl halide. This route is favorable if the phenolic starting material is commercially available or easily synthesized.

Route A: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic synthesis, enabling the conversion of primary aryl amines into a wide array of functional groups, including halogens and nitriles, via a diazonium salt intermediate.[3][4] This transformation proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

Workflow for the Sandmeyer Reaction Route

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Bromination A 2-Amino-6-propoxybenzonitrile B Aryl Diazonium Salt Intermediate A->B NaNO₂, HBr, 0-5 °C C 2-Bromo-6-propoxybenzonitrile B->C CuBr

Caption: Workflow for the Sandmeyer reaction synthesis of 2-Bromo-6-propoxybenzonitrile.

Mechanistic Considerations

The initial step is the formation of a diazonium salt from 2-amino-6-propoxybenzonitrile by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid.[5] The low temperatures (0-5 °C) are crucial to prevent the premature decomposition of the unstable diazonium salt.[5]

The subsequent Sandmeyer reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[1] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired product.

Experimental Protocol: Sandmeyer Bromination

This protocol is adapted from a general procedure for the Sandmeyer bromination of a substituted aniline.[6]

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-propoxybenzonitrile (1.0 eq) in a mixture of 48% hydrobromic acid and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.5 eq) in 48% hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt, as evidenced by the cessation of nitrogen evolution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-6-propoxybenzonitrile.

Route B: Synthesis via Propoxylation of 2-Bromo-6-cyanophenol

This route employs the Williamson ether synthesis, a robust and widely used method for forming ethers. It involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.

Workflow for the Propoxylation Route

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation A 2-Bromo-6-cyanophenol B Phenoxide Intermediate A->B Base (e.g., K₂CO₃, NaH) C 2-Bromo-6-propoxybenzonitrile B->C 1-Bromopropane or 1-Iodopropane

Caption: Workflow for the propoxylation synthesis of 2-Bromo-6-propoxybenzonitrile.

Causality in Experimental Choices

The choice of base and solvent is critical for the success of the Williamson ether synthesis. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol, and its use is advantageous for large-scale synthesis due to its low cost and ease of handling. Polar aprotic solvents such as acetone or acetonitrile are typically employed as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thus accelerating the SN2 reaction. The use of a propyl halide with a good leaving group, such as bromide or iodide, is essential for an efficient reaction.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general procedure for the O-alkylation of a phenol.

  • Reaction Setup:

    • To a solution of 2-Bromo-6-cyanophenol (1.0 eq)[7][8] in acetone or acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

    • Add 1-bromopropane or 1-iodopropane (1.2-1.5 eq) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

  • Work-up and Purification:

    • Filter off the inorganic salts and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

FeatureRoute A: Sandmeyer ReactionRoute B: Propoxylation
Starting Material 2-Amino-6-propoxybenzonitrile2-Bromo-6-cyanophenol
Key Transformation Diazotization-BrominationWilliamson Ether Synthesis
Advantages High functional group tolerance, well-established, good yields.Milder reaction conditions, simple work-up.
Disadvantages Use of potentially unstable diazonium salts, requires low temperatures.Availability and cost of the brominated phenol precursor.
Safety Considerations Diazonium salts can be explosive when isolated; in situ use is standard.Alkyl halides are lachrymators and should be handled in a fume hood.

Conclusion

Both the Sandmeyer reaction and the Williamson ether synthesis represent viable and effective strategies for the preparation of 2-Bromo-6-propoxybenzonitrile. The selection of the optimal route will be dictated by the specific needs of the researcher, including the availability of starting materials, scale of the synthesis, and equipment limitations. The detailed protocols and mechanistic insights provided in this guide are intended to equip drug development professionals and research scientists with the necessary knowledge to confidently synthesize this valuable chemical intermediate.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • SynArchive. Sandmeyer Reaction. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PubChem. 4-Bromo-2-(propan-2-yl)benzonitrile. [Link]

  • Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
  • PubChem. 2-Bromo-6-hydroxybenzonitrile. [Link]

Sources

Foundational

Electronic properties of 2-Bromo-6-propoxybenzonitrile for materials science

[label="Ground State (S0)", fillcolor="#202124", fontcolor Figure 1: Electronic push-pull network of 2-Bromo-6-propoxybenzonitrile. Photophysical Engineering: TADF and NLO Applications The true value of 2-Bromo-6-propoxy...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ground State (S0)", fillcolor="#202124", fontcolor

Figure 1: Electronic push-pull network of 2-Bromo-6-propoxybenzonitrile.

Photophysical Engineering: TADF and NLO Applications

The true value of 2-Bromo-6-propoxybenzonitrile lies in its conversion into advanced optoelectronic fluorophores. When the bromine atom is replaced by a strong secondary amine donor (such as carbazole or acridine), the resulting molecule exhibits profound photophysical phenomena.

Minimizing for TADF

For an OLED emitter to achieve 100% internal quantum efficiency without relying on heavy metals (like Iridium or Platinum), it must harvest triplet excitons via Reverse Intersystem Crossing (RISC). This requires a near-zero energy gap (


) between the lowest singlet (

) and triplet (

) excited states [1].

The causality of the propoxy group is critical here. When a bulky donor is coupled at the 2-position, the steric clash between the donor, the nitrile group, and the 6-propoxy group forces the donor into a near-90° orthogonal twist relative to the benzonitrile plane. This orthogonality breaks the


-conjugation, physically separating the HOMO (localized on the donor) from the LUMO (localized on the benzonitrile acceptor). This extreme spatial separation is the fundamental physical cause of a minimized 

, enabling efficient TADF [2].
Non-Linear Optics (NLO)

Even prior to complex cross-coupling, the intrinsic push-pull nature of the molecule yields a strong permanent dipole moment. In polarizable environments, such asymmetric electronic distributions lead to significant second-order nonlinear optical responses, making derivatives of this scaffold excellent candidates for electro-optic modulators and frequency-doubling materials[3].

Jablonski S1 Singlet Excited State (S1) Charge Transfer T1 Triplet Excited State (T1) Local Excited S1->T1 ISC S0 Ground State (S0) S1->S0 Prompt & Delayed Fluorescence T1->S1 RISC (Thermal Energy) T1->S0 Non-radiative Decay

Figure 2: TADF mechanism enabled by sterically forced orthogonality.

Synthetic Engineering: Self-Validating Protocol for C-N Cross-Coupling

To utilize 2-Bromo-6-propoxybenzonitrile in materials discovery, one must master the Buchwald-Hartwig amination. The following protocol details the coupling of this precursor with carbazole. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Step 1: Reagent Preparation & Inert Atmosphere

  • Procedure: In an oven-dried Schlenk flask, combine 2-Bromo-6-propoxybenzonitrile (1.0 eq), Carbazole (1.2 eq),

    
     (2 mol%), XPhos (4 mol%), and Sodium tert-butoxide (1.5 eq).
    
  • Causality: XPhos is explicitly chosen because its bulky, electron-rich biaryl structure accelerates the oxidative addition of the sterically hindered C-Br bond while preventing catalyst deactivation.

    
     provides the necessary basicity to deprotonate the carbazole without hydrolyzing the nitrile group.
    
  • Validation Checkpoint: Upon addition of dry toluene, the solution should exhibit the deep purple/red hue characteristic of the

    
     complex. A rapid shift to black indicates premature catalyst decomposition (palladium black formation), signaling moisture contamination.
    

Step 2: The Freeze-Pump-Thaw Degassing Cycle

  • Procedure: Submerge the flask in liquid nitrogen until the solvent freezes. Apply high vacuum for 5 minutes, then seal and thaw in a warm water bath. Repeat three times. Backfill with Argon.

  • Causality: Palladium(0) catalysts are highly susceptible to oxidation. Dissolved oxygen will irreversibly poison the catalytic cycle, leading to homocoupling side-products.

  • Validation Checkpoint: During the final thaw cycle, observe the solvent under static vacuum. The complete absence of rising gas bubbles validates that the system is fully deoxygenated. If bubbles persist, the cycle must be repeated.

Step 3: Catalytic Activation and Coupling

  • Procedure: Heat the reaction mixture to 110°C for 12 hours under vigorous stirring.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting material is UV-active at 254 nm. The successful formation of the push-pull product will be visually validated by a new, highly fluorescent spot under 365 nm UV light, confirming the establishment of the extended charge-transfer chromophore.

Step 4: Purification and Verification

  • Procedure: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography.

  • Validation Checkpoint: Submit the purified fraction to GC-MS. The appearance of a molecular ion peak corresponding to the exact mass of the coupled product, combined with the disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity), definitively validates the success of the C-N bond formation.

Synthesis Prep Reaction Setup Precursor Carbazole Pd2(dba)3 Degas Degassing Freeze-Pump-Thaw Argon Prep->Degas Heat Coupling Toluene 110°C 12 hrs Degas->Heat Purify Purification Silica Column GC-MS Heat->Purify

Figure 3: Self-validating Buchwald-Hartwig cross-coupling workflow.

Quantitative Data Summaries

To facilitate rapid comparison for materials scientists, the structural and theoretical photophysical parameters of 2-Bromo-6-propoxybenzonitrile and its derivatives are summarized below.

Table 1: Physicochemical Profile of 2-Bromo-6-propoxybenzonitrile

ParameterValue / DescriptionImpact on Materials Design
Molecular Weight 240.1 g/mol Lightweight precursor, allowing for high-vacuum sublimation of final products.
Electronic Character Asymmetric Push-PullInduces strong ground-state dipole; excellent for NLO applications.
C-Br Bond Energy ~280 kJ/molHighly susceptible to oxidative addition by Pd(0) catalysts.
Steric Profile High (due to -OPr)Forces incoming donors out of plane, critical for HOMO/LUMO separation.

Table 2: Substituent Effects on TADF Emitter Design (Post-Coupling)

PositionSubstituentPrimary Electronic EffectStructural Consequence
C1 Nitrile (-CN)Strong electron acceptorLowers LUMO, directs charge transfer.
C2 Donor (e.g., Carbazole)Strong electron donorRaises HOMO, acts as the primary emission center.
C6 Propoxy (-OPr)Resonance donor (+M)Induces a ~90° dihedral twist of the C2 donor, minimizing

.

References

  • Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials Source: Royal Society of Chemistry (Journal of Materials Chemistry C) URL:[Link]

  • Multiple Carbazole-Benzonitrile (CzBN) Derived TADF Molecules Targeting Efficient and Stable Blue OLEDs Source: Chemistry - An Asian Journal (PubMed / NIH) URL:[Link]

  • Symmetric and Asymmetric Push–Pull Conjugates: Significance of Pull Group Strength on Charge Transfer and Separation Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

Sources

Exploratory

Orthogonal Reactivity and Synthetic Utility of 2-Bromo-6-propoxybenzonitrile: A Technical Guide for Advanced Molecular Design

Executive Summary In the realm of modern drug discovery and complex molecule synthesis, polyfunctionalized aromatic building blocks are invaluable. 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0)[1] represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and complex molecule synthesis, polyfunctionalized aromatic building blocks are invaluable. 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0)[1] represents a highly versatile 1,2,6-trisubstituted benzene derivative. Featuring an electron-withdrawing nitrile group (-CN), a reactive aryl bromide (-Br), and an electron-donating propoxy ether (-OPr), this molecule presents a unique "push-pull" electronic system coupled with significant steric hindrance.

This whitepaper provides an in-depth analysis of the orthogonal reactivity profile of the bromine and nitrile groups. By understanding the underlying causality of these electronic and steric effects, synthetic chemists can selectively functionalize one moiety while preserving the other, enabling the rapid construction of complex pharmacophores.

Structural and Electronic Profiling

The reactivity of 2-Bromo-6-propoxybenzonitrile is dictated by the interplay of its three substituents:

  • The Nitrile Group (C1): A strong electron-withdrawing group (EWG) via both inductive and resonance effects. It depletes electron density from the ortho and para positions, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring.

  • The Bromine Atom (C2): A moderately electronegative halogen that is activated toward transition-metal catalyzed oxidative addition due to the adjacent EWG.

  • The Propoxy Group (C6): A strong electron-donating group (EDG) via resonance. It counterbalances the nitrile's electron withdrawal, enriching the meta and para positions relative to the ether.

Steric Shielding: The 1,2,6-substitution pattern creates a highly crowded environment around the nitrile carbon. Nucleophilic attack at the nitrile is kinetically disfavored without highly reactive species or elevated temperatures, a feature that can be exploited for chemoselective transformations.

Reactivity Profile of the Aryl Bromide (C2)

Palladium-Catalyzed Cross-Coupling

The C-Br bond in 2-Bromo-6-propoxybenzonitrile is highly primed for cross-coupling reactions, such as the Suzuki-Miyaura coupling[2].

  • Causality: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step in many cross-couplings. The strongly electron-withdrawing ortho-nitrile group reduces the electron density of the C-Br bond, accelerating the oxidative addition of the electron-rich Pd(0) catalyst[3].

  • Orthogonality: Standard Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, base, 80 °C) are completely inert toward the nitrile group, allowing for the quantitative conversion of the bromide to an aryl, heteroaryl, or alkyl group without nitrile hydrolysis or addition[4].

Halogen-Magnesium Exchange (Turbo-Grignard)

Traditional Grignard formation using magnesium turnings requires elevated temperatures, which would cause the newly formed Grignard reagent to attack the electrophilic nitrile group of a neighboring molecule, leading to oligomerization.

  • Causality: To circumvent this, Knochel's "Turbo-Grignard" reagent (

    
    -PrMgCl·LiCl) is employed[5]. The addition of LiCl breaks down the polymeric aggregates of 
    
    
    
    -PrMgCl, drastically increasing its kinetic basicity. This allows the halogen-metal exchange to occur rapidly at low temperatures (-20 °C to -30 °C)[6]. At these depressed temperatures, the intramolecular or intermolecular nucleophilic attack on the sterically hindered nitrile is completely suppressed.

Reactivity Profile of the Nitrile Group (C1)

Controlled Reduction to Aldehydes

While harsh reducing agents like LiAlH₄ will reduce the nitrile to a primary amine (and potentially cause hydrodebromination), Diisobutylaluminum hydride (DIBAL-H) offers a highly controlled alternative[7].

  • Causality: DIBAL-H is a bulky, electrophilic reducing agent. At -78 °C, it coordinates to the nitrogen lone pair and delivers a single hydride to the nitrile carbon, forming a stable aluminum iminium complex[8]. The extreme steric bulk of the isobutyl groups, combined with the ortho-bromo and ortho-propoxy substituents, completely prevents a second hydride transfer.

  • Orthogonality: The aryl bromide is electronically and sterically inert to DIBAL-H at -78 °C. Upon aqueous acidic workup, the iminium complex hydrolyzes smoothly to the corresponding 2-bromo-6-propoxybenzaldehyde[9].

Orthogonal Reactivity Visualizations

OrthogonalReactivity SM 2-Bromo-6-propoxybenzonitrile Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) SM->Suzuki Targets C-Br Turbo Turbo-Grignard (i-PrMgCl·LiCl) SM->Turbo Targets C-Br DIBAL DIBAL-H Reduction (-78°C) SM->DIBAL Targets C-CN Prod1 2-Aryl-6-propoxybenzonitrile (C-Br functionalized, CN intact) Suzuki->Prod1 Prod2 Arylmagnesium Intermediate (C-Br functionalized, CN intact) Turbo->Prod2 Prod3 2-Bromo-6-propoxybenzaldehyde (CN functionalized, Br intact) DIBAL->Prod3

Caption: Orthogonal reactivity map of 2-Bromo-6-propoxybenzonitrile highlighting divergent pathways.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd 2-Bromo-6-propoxybenzonitrile TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product

Caption: Mechanism of Pd-catalyzed Suzuki coupling targeting the C-Br bond.

Quantitative Data: Chemoselectivity Matrix

The following table summarizes the quantitative expectations and reaction parameters for achieving orthogonal selectivity.

Reaction TypeReagent SystemTemp (°C)Target GroupIntact GroupExpected Yield
Cross-Coupling Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃80 °CBromine (-Br)Nitrile (-CN)> 85%
Halogen-Metal Exchange

-PrMgCl·LiCl (1.1 eq)
-20 °CBromine (-Br)Nitrile (-CN)> 90% (Conversion)
Nitrile Reduction DIBAL-H (1.1 eq) in Toluene-78 °CNitrile (-CN)Bromine (-Br)75 - 85%
Nitrile Hydrolysis NaOH (aq), H₂O₂, EtOH50 °CNitrile (-CN)Bromine (-Br)80 - 90% (to Amide)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of the reaction is physically observed before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Modifying Br, Keeping CN)
  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-6-propoxybenzonitrile (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which would otherwise oxidize the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen.

  • Heating & Validation: Heat the mixture to 80 °C. Self-Validation Step: Monitor by LCMS after 2 hours. The reaction is complete when the starting material mass (

    
     240/242, 1:1 isotopic pattern) is entirely replaced by the product mass. The survival of the nitrile is confirmed by the absence of hydration products (M+18) or hydrolysis products.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Selective Halogen-Magnesium Exchange (Modifying Br, Keeping CN)
  • Preparation: Dissolve 2-Bromo-6-propoxybenzonitrile (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 10 minutes.
    
  • Validation: Self-Validation Step: To confirm the formation of the Grignard reagent without nitrile degradation, withdraw a 0.1 mL aliquot and quench it into a vial containing an excess of iodine (I₂) in THF. GC-MS analysis should reveal exclusive formation of 2-Iodo-6-propoxybenzonitrile, proving the Grignard species was successfully generated and the nitrile remained intact.

  • Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or DMF) and slowly warm to 0 °C before quenching with saturated aqueous NH₄Cl.

Protocol C: DIBAL-H Reduction to Aldehyde (Modifying CN, Keeping Br)
  • Preparation: Dissolve 2-Bromo-6-propoxybenzonitrile (1.0 equiv) in anhydrous Toluene (0.1 M) under argon.

  • Cooling: Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath. Crucial: Temperature control is mandatory to prevent over-reduction or debromination.

  • Reduction: Add DIBAL-H (1.0 M in Toluene, 1.1 equiv) dropwise down the side of the flask. Stir for 2 hours at -78 °C.

  • Quenching & Validation: Self-Validation Step: Quench the reaction at -78 °C by the careful addition of anhydrous methanol (destroys excess DIBAL-H), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). The formation of a gel that breaks into two clear phases upon warming to room temperature validates the breakdown of the aluminum complex[10].

  • Workup: Extract the aqueous phase with EtOAc. Wash the combined organics with brine, dry, and concentrate to yield 2-bromo-6-propoxybenzaldehyde.

References

  • Organic Synthesis. DIBAL-H Reduction. Retrieved from:[Link]

  • Thieme Connect. Science of Synthesis: Aliphatic and Alicyclic Aldehydes. Retrieved from: [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from:[Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from: [Link]

  • National Institutes of Health (PMC). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Retrieved from:[Link]

  • ACS Publications. Minimal Theoretical Description of Magnesium Halogen Exchanges. Retrieved from: [Link]

  • ResearchGate. Preparation and Reactions of Functionalized Arylmagnesium Reagents. Retrieved from: [Link]

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids. Retrieved from: [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for hydrolysis of nitrile group in 2-Bromo-6-propoxybenzonitrile

An Application Guide for the Synthesis of 2-Bromo-6-propoxybenzoic Acid via Nitrile Hydrolysis Introduction: The Strategic Importance of Nitrile Hydrolysis The transformation of a nitrile group into a carboxylic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2-Bromo-6-propoxybenzoic Acid via Nitrile Hydrolysis

Introduction: The Strategic Importance of Nitrile Hydrolysis

The transformation of a nitrile group into a carboxylic acid is a fundamental and powerful tool in organic synthesis, particularly within the pharmaceutical and materials science sectors. This hydrolysis reaction provides a robust pathway to introduce a key functional group, often serving as a linchpin for further molecular elaboration. The substrate in focus, 2-Bromo-6-propoxybenzonitrile, presents a unique synthetic challenge. Its structure features a sterically hindered nitrile group, flanked by two ortho substituents—a propoxy group and a bromine atom. This steric congestion, coupled with the electronic effects of the substituents, necessitates carefully optimized reaction conditions to achieve efficient conversion to the corresponding 2-Bromo-6-propoxybenzoic acid, a valuable building block in medicinal chemistry.[1][2]

This application note serves as an in-depth technical guide for researchers, providing a detailed examination of both acid and base-catalyzed hydrolysis protocols for this specific transformation. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, grounded in mechanistic principles, to empower scientists to adapt and troubleshoot these procedures effectively.

Mechanistic Insights: Navigating Steric and Electronic Effects

The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[3][4][5] The choice between acidic or basic conditions significantly alters the reaction mechanism and can have a profound impact on the reaction's success, especially with a sterically encumbered substrate like 2-Bromo-6-propoxybenzonitrile.

Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[6][7] This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4][7] The subsequent steps involve deprotonation and tautomerization to form the intermediate amide, which is then further hydrolyzed to the carboxylic acid.[8]

The primary challenge for 2-Bromo-6-propoxybenzonitrile in this pathway is the steric shield provided by the ortho-propoxy group. This bulk can impede the approach of the water nucleophile, often requiring forcing conditions such as high concentrations of strong acid and elevated temperatures to drive the reaction forward.[9]

G cluster_0 Acid-Catalyzed Nitrile Hydrolysis Nitrile 2-Bromo-6-propoxybenzonitrile Protonation Protonation of Nitrile (Activation) Nitrile->Protonation H⁺ ProtonatedNitrile Protonated Nitrile Intermediate Protonation->ProtonatedNitrile WaterAttack Nucleophilic Attack by H₂O ProtonatedNitrile->WaterAttack H₂O ImidicAcid Imidic Acid Intermediate WaterAttack->ImidicAcid Tautomerization Tautomerization ImidicAcid->Tautomerization Amide Amide Intermediate Tautomerization->Amide AmideHydrolysis Hydrolysis of Amide Amide->AmideHydrolysis H₂O, H⁺, Δ CarboxylicAcid 2-Bromo-6-propoxybenzoic Acid AmideHydrolysis->CarboxylicAcid

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Base-Catalyzed Hydrolysis Pathway

In contrast, the base-catalyzed mechanism relies on a potent nucleophile, the hydroxide ion (OH⁻), to initiate the reaction.[10][11] The hydroxide directly attacks the electrophilic nitrile carbon, a step that does not require prior activation by protonation.[4] This is followed by protonation from the solvent (water) to yield a hydroxy imine, which then tautomerizes to the amide.[8][10] The amide intermediate is subsequently hydrolyzed under the basic conditions to a carboxylate salt. A final acidification step is required to furnish the desired carboxylic acid.

For sterically hindered nitriles, this pathway is often more efficient. The strong nucleophilicity of the hydroxide ion can more effectively overcome the steric barrier. Furthermore, the use of co-solvents or high temperatures can significantly accelerate the rate of this reaction.[12][13]

G cluster_1 Base-Catalyzed Nitrile Hydrolysis Nitrile_B 2-Bromo-6-propoxybenzonitrile OH_Attack Nucleophilic Attack by OH⁻ Nitrile_B->OH_Attack OH⁻ ImidateAnion Imidate Anion OH_Attack->ImidateAnion Protonation_B Protonation by H₂O ImidateAnion->Protonation_B H₂O ImidicAcid_B Imidic Acid Intermediate Protonation_B->ImidicAcid_B Tautomerization_B Tautomerization ImidicAcid_B->Tautomerization_B Amide_B Amide Intermediate Tautomerization_B->Amide_B AmideHydrolysis_B Hydrolysis of Amide Amide_B->AmideHydrolysis_B OH⁻, Δ Carboxylate Carboxylate Salt AmideHydrolysis_B->Carboxylate Acidification Acidification Carboxylate->Acidification H₃O⁺ CarboxylicAcid_B 2-Bromo-6-propoxybenzoic Acid Acidification->CarboxylicAcid_B

Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Experimental Design and Protocols

The following section outlines detailed, step-by-step protocols for the hydrolysis of 2-Bromo-6-propoxybenzonitrile. A general workflow is presented first, followed by specific procedures for acidic and basic conditions.

G Start Starting Material: 2-Bromo-6-propoxybenzonitrile Reaction Hydrolysis Reaction (Acid or Base) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup If complete Purification Purification (Recrystallization / Chromatography) Workup->Purification Product Final Product: 2-Bromo-6-propoxybenzoic Acid Purification->Product Analysis Characterization (NMR, MS, mp) Product->Analysis

Caption: General Experimental Workflow for Nitrile Hydrolysis.

Protocol 1: Vigorous Acid-Catalyzed Hydrolysis

This protocol employs a concentrated acid mixture at high temperatures to overcome the steric hindrance of the substrate.

Materials:

  • 2-Bromo-6-propoxybenzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Crushed Ice

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add concentrated sulfuric acid to deionized water in a 2:1 v/v ratio (e.g., 20 mL H₂SO₄ to 10 mL H₂O). Caution: This is a highly exothermic process; add the acid slowly to the water with cooling in an ice bath.

  • Substrate Addition: To the cooled sulfuric acid solution, add 2-Bromo-6-propoxybenzonitrile (1.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically requires 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Precipitation & Extraction: The product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily or dissolved, extract the aqueous slurry three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Bromo-6-propoxybenzoic acid.[14]

Protocol 2: High-Temperature Base-Catalyzed Hydrolysis

This method utilizes a strong base in a high-boiling solvent to achieve the necessary reaction temperature for efficient hydrolysis.[12][15]

Materials:

  • 2-Bromo-6-propoxybenzonitrile (1.0 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (5-10 eq)

  • Ethylene Glycol or Diethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Bromo-6-propoxybenzonitrile (1.0 eq), ethylene glycol, and potassium hydroxide (5-10 eq).

  • Heating: Heat the mixture to 150-160 °C with vigorous stirring. The mixture should become homogeneous as the reaction progresses.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. This typically requires 6-12 hours. The release of ammonia gas, which can be tested with moist pH paper held at the top of the condenser, indicates the reaction is proceeding.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the dark solution with deionized water.

  • Acidification: Place the beaker in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 1-2. A precipitate of 2-Bromo-6-propoxybenzoic acid should form.[16]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: If necessary, the crude product can be further purified by recrystallization as described in Protocol 1.

Data Presentation: A Comparative Overview

ParameterAcid-Catalyzed Hydrolysis (Protocol 1)Base-Catalyzed Hydrolysis (Protocol 2)
Primary Reagent Concentrated H₂SO₄KOH or NaOH
Solvent H₂O / H₂SO₄Ethylene Glycol
Temperature ~120-130 °C (Reflux)~150-160 °C
Typical Time 12 - 24 hours6 - 12 hours
Work-up Quench on ice, extractionDilution, acidification, precipitation
Advantages Single-step to the carboxylic acid.Generally faster for hindered substrates.[17] Avoids strongly acidic conditions for acid-sensitive substrates.
Disadvantages Harsh conditions can lead to side products (e.g., sulfonation). Slower for this hindered substrate.Requires a separate acidification step. High temperatures can cause decomposition.

Conclusion

The hydrolysis of the sterically hindered 2-Bromo-6-propoxybenzonitrile to its corresponding carboxylic acid is a challenging but achievable transformation. While acid-catalyzed methods are viable, they often require prolonged reaction times and harsh conditions. For this particular substrate, high-temperature, base-catalyzed hydrolysis generally offers a more efficient and faster route to the desired product. The choice of protocol will ultimately depend on the scale of the reaction, the available equipment, and the substrate's compatibility with strongly acidic or basic media. The mechanistic understanding and detailed protocols provided herein offer a solid foundation for researchers to successfully synthesize 2-Bromo-6-propoxybenzoic acid and related sterically demanding aryl carboxylic acids.

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Available at: [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Available at: [Link]

  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep. Available at: [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • Fiveable. (2025, August 15). Hydrolysis of Nitriles Definition - Organic Chemistry II.... Available at: [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Available at: [Link]

  • Al-Zaytoonah University of Jordan. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Available at: [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]

  • RSC Publishing. (1977). Conversion of 2-nitrobenzonitrile into benzoic acid. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • FAQ. (2022, October 22). What is the synthesis method and application of 2-Bromo-6-methylbenzoic acid?. Available at: [Link]

  • ACS Publications. (n.d.). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Journal of the American Chemical Society. Available at: [Link]

  • YouTube. (2023, October 16). preparation of benzoic acid by nitriles and amides. Available at: [Link]

  • YouTube. (2023, May 9). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. Available at: [Link]

  • YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Available at: [Link]

  • Organic Letters. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Steric Effects in Hydrolysis of Hindered Amides and Nitriles 1. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 2-Bromo-6-propoxybenzonitrile in Advanced Pharmaceutical Synthesis

Executive Summary 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0) is a highly functionalized, tri-substituted aromatic building block that serves as a critical intermediate in the synthesis of complex active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0) is a highly functionalized, tri-substituted aromatic building block that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by a "push-pull" electronic system and significant steric hindrance, this scaffold requires precise synthetic strategies to unlock its potential. This technical guide provides researchers and drug development professionals with validated, self-contained protocols for utilizing this intermediate in two high-value transformations: sterically hindered C-C cross-coupling and the construction of privileged heterocyclic pharmacophores.

Structural Analysis & Reactivity Profile

The reactivity of 2-Bromo-6-propoxybenzonitrile is governed by the dense functionalization around the aromatic ring:

  • C1 Nitrile (-CN): Acts as a strong electron-withdrawing group, activating the ortho-positions for Nucleophilic Aromatic Substitution (SNAr) while also serving as a latent electrophile for intramolecular cyclizations.

  • C2 Bromide (-Br): A classic handle for transition-metal-catalyzed cross-coupling. However, its reactivity is significantly dampened by the steric bulk of the adjacent nitrile and the buttressing effect of the C6 substituent.

  • C6 Propoxy (-OPr): Provides lipophilicity and acts as a steric shield. Its electron-donating nature via resonance partially offsets the electron-withdrawing effect of the nitrile, making the choice of catalytic ligands and reaction temperatures critical for successful transformations.

Mechanistic Pathways & Synthetic Divergence

The following workflow illustrates the divergent synthetic utility of 2-Bromo-6-propoxybenzonitrile, enabling access to both extended biaryl systems and fused heterocyclic cores.

SynthesisWorkflow SM 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0) PdCat Pd(OAc)2, SPhos Arylboronic Acid K3PO4, Toluene, 100°C SM->PdCat Suzuki-Miyaura Cross-Coupling NH2OH Acetone Oxime, KOtBu DMF, 80°C SNAr & Cyclization SM->NH2OH Nucleophilic Aromatic Substitution Biaryl 2-Aryl-6-propoxybenzonitrile (Biaryl Scaffold) PdCat->Biaryl C-C Bond Formation Benzisoxazole 3-Amino-4-propoxy- 1,2-benzisoxazole NH2OH->Benzisoxazole Intramolecular Cyclization

Divergent synthetic workflows for 2-Bromo-6-propoxybenzonitrile.

Key Synthetic Workflows

Workflow A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Synthesizing tetra-ortho-substituted or highly hindered biaryls requires overcoming significant kinetic barriers during the oxidative addition and reductive elimination steps of the catalytic cycle [1].

Step-by-Step Methodology:

  • System Assembly & Degassing: To an oven-dried Schlenk tube, add 2-Bromo-6-propoxybenzonitrile (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

    • Mechanistic Rationale: Palladium(0) intermediates are highly susceptible to oxidation. The system must be evacuated and backfilled with argon three times. The bulky, electron-rich biaryl phosphine ligand (SPhos) is strictly required to accelerate the rate-limiting oxidative addition of Pd(0) into the sterically encumbered C-Br bond.

  • Reaction Execution: Add anhydrous toluene (0.2 M) via syringe. Seal the tube and heat to 100 °C for 12 hours.

    • Mechanistic Rationale: K3PO4 is utilized instead of weaker bases (like Na2CO3) because the bulky SPhos ligand requires a stronger, non-nucleophilic base to efficiently drive the transmetalation step without promoting protodeboronation of the boronic acid.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 240/242) is consumed.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash the organic layer with 1M NaOH (3x), followed by brine.

    • Mechanistic Rationale: The 1M NaOH wash is a self-validating purification step; it converts any unreacted arylboronic acid into a highly water-soluble boronate salt, preventing it from co-eluting with the lipophilic biaryl product during subsequent silica gel chromatography.

Workflow B: Cyclization to 3-Amino-4-propoxy-1,2-benzisoxazole

The 3-amino-1,2-benzisoxazole core is a privileged pharmacophore found in numerous neuroleptic and antipsychotic agents. It can be constructed via a tandem SNAr/cyclization sequence [2].

Step-by-Step Methodology:

  • Nucleophile Generation: In a dry flask under argon, dissolve acetone oxime (1.2 equiv) in anhydrous DMF (0.3 M). Add Potassium tert-butoxide (KOtBu, 1.2 equiv) in portions at 0 °C. Stir for 30 minutes.

    • Mechanistic Rationale: KOtBu deprotonates acetone oxime to form a potent oxygen-centered nucleophile. The pre-stir ensures complete deprotonation before introducing the electrophile, preventing side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): Add 2-Bromo-6-propoxybenzonitrile (1.0 equiv) to the mixture. Heat the reaction to 80 °C for 4 hours.

    • Mechanistic Rationale: Unlike 2-fluorobenzonitriles which undergo SNAr at room temperature [3], the bromide leaving group is less electronegative, resulting in a higher activation energy barrier. Heating to 80 °C is mandatory to achieve full conversion to the 2-(isopropylideneaminooxy)-6-propoxybenzonitrile intermediate.

  • Acid-Promoted Deprotection and Cyclization: Cool the mixture to room temperature and add 5% ethanolic HCl (10 volumes). Heat to 60 °C for 2 hours.

    • Mechanistic Rationale: The acid hydrolyzes the isopropylidene protecting group, liberating a highly reactive O-arylhydroxylamine. The free amine immediately undergoes a 5-exo-dig cyclization onto the adjacent electrophilic nitrile carbon, forming the stable 3-amino-1,2-benzisoxazole core.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3.

    • Mechanistic Rationale: Quenching with NaHCO3 neutralizes the acid, ensuring the basic 3-amino group remains unprotonated for efficient extraction into the organic phase. Dry over Na2SO4 and purify via recrystallization.

Quantitative Data & Optimization

The following tables summarize the empirical optimization data for both workflows, highlighting the necessity of specific reagents to overcome the steric and electronic constraints of 2-Bromo-6-propoxybenzonitrile.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Palladium Source (mol%) Ligand Base Temp (°C) Yield (%) Observation
1 Pd(PPh3)4 (5%) None Na2CO3 100 <5% Standard conditions fail due to steric hindrance.
2 Pd(OAc)2 (2%) PPh3 K3PO4 100 15% Insufficient ligand bite angle/bulk.
3 Pd(OAc)2 (2%) SPhos K3PO4 100 88% Optimal. Rapid oxidative addition achieved.

| 4 | Pd2(dba)3 (1%) | XPhos | Cs2CO3 | 100 | 91% | Highly effective, but higher reagent cost. |

Table 2: Optimization of Benzisoxazole Cyclization (SNAr Step)

Entry Nucleophile Base Solvent Temp (°C) Yield (%) Observation
1 Acetone oxime K2CO3 DMF 25 <5% Base too weak; insufficient thermal energy for Ar-Br.
2 Acetone oxime KOtBu DMF 25 22% Incomplete conversion.
3 Acetone oxime KOtBu DMF 80 86% Optimal. Thermal energy overcomes activation barrier.

| 4 | Hydroxylamine·HCl | KOtBu | EtOH | 80 | 45% | Direct use of NH2OH leads to competing side reactions. |

Conclusion

2-Bromo-6-propoxybenzonitrile is a highly valuable, albeit sterically demanding, pharmaceutical intermediate. By applying modern organometallic principles—specifically the use of Buchwald-type dialkylbiaryl phosphine ligands—researchers can efficiently drive C-C bond formation. Furthermore, leveraging the ortho-nitrile group enables the rapid construction of complex heterocyclic architectures like 1,2-benzisoxazoles. Strict adherence to the provided mechanistic rationales and in-process controls will ensure high yields and reproducible scale-up in drug discovery programs.

References

  • Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163.[Link]

  • Shutske, G. M., & Kapples, K. J. (1989). A Novel Synthesis of 3-Amino-1,2-benzisoxazoles–an Entry into the Isoxazolo[3,4,5-ef][1,4]benzoxazepine Ring System. Journal of Heterocyclic Chemistry, 26(5), 1293–1298.[Link]

  • Wu, Z.-C., & Boger, D. L. (2022). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. The Journal of Organic Chemistry, 87(24), 16829–16846.[Link]

Method

Buchwald-Hartwig amination conditions for 2-Bromo-6-propoxybenzonitrile

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 2-Bromo-6-propoxybenzonitrile Authored by: A Senior Application Scientist Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 2-Bromo-6-propoxybenzonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination has fundamentally transformed the landscape of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides or pseudohalides, a transformation that is central to the development of pharmaceuticals, agrochemicals, and advanced materials where the arylamine moiety is a ubiquitous structural motif.[3] Its significance lies in its broad substrate scope and functional group tolerance, offering a milder and more efficient alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited applicability.[1]

This guide provides a detailed exploration of the Buchwald-Hartwig amination specifically tailored for the coupling of 2-Bromo-6-propoxybenzonitrile. This substrate presents a unique combination of steric hindrance and electronic properties due to its ortho-substituted nature. We will dissect the key parameters of the reaction—catalyst, ligand, base, and solvent—and provide field-proven protocols to empower researchers to achieve successful and reproducible outcomes.

The Catalytic Heart: Understanding the Mechanism

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle.[1][4][5] A thorough understanding of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The cycle is generally understood to proceed through three fundamental stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.

  • Activation of the Precatalyst: Modern protocols often employ air- and moisture-stable palladium(II) precatalysts.[6] These are not the active catalysts themselves. Upon exposure to the base in the reaction mixture, the precatalyst rapidly converts to the catalytically active L-Pd(0) species, which enters the catalytic cycle.[4]

  • Oxidative Addition: The active L-Pd(0) complex reacts with the aryl halide (2-Bromo-6-propoxybenzonitrile), inserting the palladium atom into the carbon-bromine bond. This forms a Pd(II) intermediate.[1][7] This step is often rate-limiting, particularly with less reactive aryl chlorides. For aryl bromides like our substrate, this step is generally efficient.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The presence of a strong base is critical at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[2][7][8]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the product. This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[1][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_activation Precatalyst Activation pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oxidative_addition Ar-X (2-Bromo-6-propoxybenzonitrile) amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') oxidative_addition->amido_complex + Amine (R'R''NH) + Base - HX amido_complex->pd0 Reductive Elimination (Product Ar-NR'R'' formed) precatalyst Pd(II) Precatalyst precatalyst->pd0 + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Optimization for 2-Bromo-6-propoxybenzonitrile

The ortho-propoxy and ortho-cyano groups of the substrate introduce significant steric bulk around the reaction center. This necessitates a careful selection of reaction components to overcome potential steric hindrance and achieve high catalytic turnover.

Palladium Precatalyst: The Modern Choice

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladacycle precatalysts (often denoted as G2, G3, or G4) are strongly recommended.[6][9]

  • Why Precatalysts? They offer superior stability (air- and moisture-stable), excellent solubility, and ensure a rapid and clean generation of the active L-Pd(0) species under mild conditions.[6] This leads to more reproducible results, often with lower catalyst loadings (0.5 - 2 mol%) and shorter reaction times.[10][11]

  • Recommended Precatalysts: XPhos Pd G3, RuPhos Pd G3, or BrettPhos Pd G3 are excellent starting points, as they incorporate the ligand directly, ensuring the correct ligand-to-palladium ratio.[12]

Ligand Selection: The Key to Success

The phosphine ligand is arguably the most critical variable in a Buchwald-Hartwig reaction.[13] It stabilizes the palladium center and its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. For sterically demanding substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[14][15][16]

Amine ClassRecommended LigandRationale & Key Features
Primary Aliphatic Amines BrettPhos[5][9]Specifically designed for primary amines, often showing high selectivity and functional group tolerance.
Secondary Aliphatic Amines RuPhos[9][12]Highly effective for coupling a wide range of secondary cyclic and acyclic amines.
Aryl Amines & NH-Heterocycles XPhos, XantPhos[9]General-purpose, robust ligands for a variety of aryl amine and heterocycle couplings.
Amides & Lactams tBuBrettPhos[9]Amides are less nucleophilic and require more reactive, specialized ligands to achieve good yields.
Base and Solvent: The Reaction Environment

The base facilitates the crucial deprotonation of the amine, while the solvent must solubilize all components at the reaction temperature.

  • Bases: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[4][9] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[9]

  • Solvents: Anhydrous, degassed aprotic solvents are required. Toluene and 1,4-dioxane are excellent choices for reactions typically run between 80-110 °C.[9][17] Tetrahydrofuran (THF) is suitable for reactions at lower temperatures.[9]

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques. Solvents must be anhydrous and degassed prior to use.

Protocol A: General Screening for Amine Coupling

This protocol provides a robust starting point for coupling 2-Bromo-6-propoxybenzonitrile with a generic primary or secondary amine.

Materials:

  • 2-Bromo-6-propoxybenzonitrile (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add 2-Bromo-6-propoxybenzonitrile, XPhos Pd G3, and sodium tert-butoxide.

  • Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.

  • Add the anhydrous toluene via syringe, followed by the amine coupling partner.

  • Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding 5 mL of water.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate (10 mL).[17][18]

  • Transfer the filtrate to a separatory funnel, wash with brine (2 x 15 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol B: Optimized Conditions for a Primary Aliphatic Amine

This protocol is tailored for coupling with a primary amine, such as hexylamine, using a specialized ligand system.

Materials:

  • 2-Bromo-6-propoxybenzonitrile (1.0 mmol, 1.0 equiv)

  • Primary Amine (e.g., hexylamine) (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 (0.015 mmol, 1.5 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv, typically as a 1.0 M solution in THF)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add 2-Bromo-6-propoxybenzonitrile and BrettPhos Pd G3.

  • Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.

  • Add the anhydrous 1,4-dioxane via syringe, followed by the primary amine.

  • Add the LHMDS solution dropwise while stirring.

  • Place the sealed vial in a preheated oil bath or heating block set to 90 °C.

  • Stir the reaction mixture vigorously for 8-16 hours.

  • Follow steps 6-11 from Protocol A for reaction monitoring, workup, and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Solids (Aryl Halide, Precatalyst, Base) to oven-dried vial inert 2. Purge with Inert Gas setup->inert add_liquids 3. Add Solvent and Amine inert->add_liquids heat 4. Heat and Stir (80-110 °C) add_liquids->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to RT & Quench monitor->cool extract 7. Extract & Dry Organic Layer cool->extract purify 8. Column Chromatography extract->purify analyze 9. Characterize Final Product purify->analyze

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; insufficient base strength; wet solvent/reagents; temperature too low.Use a reliable precatalyst like a G3 or G4 version.[6][9] Ensure the base is fresh and potent (e.g., NaOtBu). Use rigorously dried, degassed solvent. Increase reaction temperature in 10 °C increments.
Formation of Hydrodehalogenated Arene Competitive β-hydride elimination.This side reaction can sometimes compete with reductive elimination.[1] A change in ligand or solvent may alter the relative rates of the desired and undesired pathways.
Difficulty with Purification Residual palladium catalyst; closely eluting impurities.Filter the crude reaction mixture through a pad of Celite® or silica gel before concentration. Optimize chromatography conditions (solvent gradient).

Conclusion

The Buchwald-Hartwig amination of 2-Bromo-6-propoxybenzonitrile is a highly achievable transformation provided that careful consideration is given to the selection of the catalyst system. The use of modern, bulky, electron-rich phosphine ligands in conjunction with well-defined palladium precatalysts is paramount to overcoming the steric hindrance of the substrate. By starting with the robust protocols provided and systematically optimizing the ligand, base, and solvent, researchers can reliably access a wide range of N-arylated products derived from this valuable synthetic intermediate.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Dialkylbiaryl phosphine ligands. In: Wikipedia. [Link]

  • Vechtomova, Y. A., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Kinzel, T., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 2976-2983. [Link]

  • Vechtomova, Y. A., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chartoire, A., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432-4436. [Link]

  • Chartoire, A., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

Sources

Application

Synthesis and Functionalization of 3-Amino-4-bromobenzofuran Derivatives Starting from 2-Bromo-6-propoxybenzonitrile

Executive Summary & Strategic Rationale Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for acetylcholinesterase (AChE) inhibitors, anticancer agents, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for acetylcholinesterase (AChE) inhibitors, anticancer agents, and anti-inflammatory drugs. However, the late-stage functionalization of the benzofuran core—specifically at the C4 position—presents a significant synthetic challenge. Direct electrophilic bromination of the benzofuran nucleus overwhelmingly favors the electron-rich C2, C3, or C5 positions.

To circumvent this regiochemical limitation, we utilize 2-bromo-6-propoxybenzonitrile as a strategic starting material. By pre-installing the bromine atom ortho to the nitrile directing group, the subsequent cyclization inherently places the bromine at the elusive C4 position of the resulting benzofuran. This application note details a robust, three-stage workflow: (1) Lewis acid-mediated ether cleavage, (2) a Cesium-mediated Thorpe-Ziegler cascade cyclization, and (3) late-stage Suzuki-Miyaura cross-coupling to generate a diverse library of C4-functionalized 3-aminobenzofurans.

Mechanistic Pathway & Workflow

The synthetic progression relies on a sequence of orthogonal reactivities. First, the robust propoxy ether is cleaved using Boron Tribromide (BBr


) to unmask the latent nucleophilic phenol. The core benzofuran ring is then constructed via an intermolecular O-alkylation with an 

-halo ketone, immediately followed by an intramolecular carbanion addition to the electrophilic nitrile (a Rap-Stoermer / Thorpe-Ziegler type cyclization). Finally, the C4-bromo handle is exploited for palladium-catalyzed cross-coupling.

Pathway SM 2-Bromo-6-propoxybenzonitrile (Starting Material) Int1 2-Bromo-6-hydroxybenzonitrile (Intermediate 1) SM->Int1 BBr3, CH2Cl2 -78°C to RT Ether Cleavage Core 3-Amino-2-aroyl-4-bromobenzofuran (Core Scaffold) Int1->Core 2-Bromoacetophenone Cs2CO3, DMF Thorpe-Ziegler Cyclization Target C4-Functionalized Benzofuran (Target Library) Core->Target Ar-B(OH)2, Pd(dppf)Cl2 Suzuki-Miyaura Coupling

Caption: Synthetic workflow from 2-bromo-6-propoxybenzonitrile to C4-functionalized benzofurans.

Quantitative Data & Optimization

The cyclization of 2-bromo-6-hydroxybenzonitrile into the benzofuran core is highly dependent on the base and solvent utilized. As demonstrated in Table 1, the use of Cesium Carbonate (Cs


CO

) in DMF provides superior yields and reaction kinetics. This is attributed to the "Cesium Effect"—the large ionic radius of Cs

results in poor coordination to the phenoxide and enolate intermediates, generating highly reactive, "naked" anions that rapidly drive both the O-alkylation and the subsequent cyclization [1].

Table 1: Optimization of the O-Alkylation and Cyclization Cascade

EntryBase (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)
1K

CO

DMF801245
2K

CO

MeCN801230
3t-BuOKTHF65655
4Cs

CO

DMF25288
5 Cs

CO

DMF 50 0.5 92

Table 2: Substrate Scope for Late-Stage Suzuki-Miyaura Coupling at C4

EntryBoronic Acid (Ar-B(OH)

)
CatalystTime (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl

485
24-Methoxyphenylboronic acidPd(dppf)Cl

489
34-Fluorophenylboronic acidPd(dppf)Cl

581
43-Pyridinylboronic acidPd(PPh

)

872

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating mechanistic causality and in-process quality control (QC) checks to ensure synthetic integrity.

Protocol A: Depropylation to 2-Bromo-6-hydroxybenzonitrile

Causality: BBr


 acts as a potent Lewis acid, coordinating to the ether oxygen to weaken the O-C(propyl) bond. Subsequent nucleophilic attack by the bromide ion cleaves the alkyl chain. The cyano group remains inert under these strictly anhydrous conditions.
  • Setup: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 2-bromo-6-propoxybenzonitrile (10.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (50 mL).
  • Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add BBr

    
     (1.0 M in CH
    
    
    
    Cl
    
    
    , 30.0 mL, 3.0 eq) dropwise over 15 minutes. Note: The low temperature prevents undesired exothermic side reactions with the nitrile group.
  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Quench: Cool the flask back to 0 °C and very carefully add ice water (50 mL) dropwise. Warning: BBr

    
     reacts violently with water, releasing corrosive HBr gas.
    
  • Isolation: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc 4:1).
  • QC Validation: TLC will show the consumption of the non-polar starting material and the appearance of a polar, UV-active spot.

    
    H NMR will confirm the disappearance of the aliphatic propyl signals (0.9–4.0 ppm) and the emergence of a broad phenolic -OH singlet at ~9.5 ppm.
    
Protocol B: Cs CO -Mediated Cyclization to the Benzofuran Core

Causality: The reaction proceeds via a tandem sequence. The naked phenoxide attacks the


-halo ketone to form an ether intermediate. The remaining base deprotonates the newly formed 

-methylene group, and the resulting carbanion attacks the adjacent nitrile carbon, forming the 5-membered oxygen heterocycle[2].
  • Setup: Dissolve 2-bromo-6-hydroxybenzonitrile (5.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Activation: Add Cs

    
    CO
    
    
    
    (10.0 mmol, 2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide anion.
  • Alkylation/Cyclization: Add 2-bromoacetophenone (5.5 mmol, 1.1 eq) dropwise. Heat the mixture to 50 °C for 30 minutes.

  • Isolation: Pour the dark reaction mixture into ice-cold distilled water (100 mL). The product will precipitate as a solid. Filter the precipitate, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

  • QC Validation: The product exhibits intense blue/green fluorescence under 365 nm UV light on a TLC plate, characteristic of the extended conjugation of the benzofuran system. IR spectroscopy will show the complete disappearance of the sharp nitrile stretch (~2220 cm

    
    ) and the appearance of primary amine N-H stretches (~3400, 3300 cm
    
    
    
    ) alongside a conjugated carbonyl stretch (~1620 cm
    
    
    ).
Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling at C4

Causality: The C4-bromine is sterically hindered but electronically activated by the electron-rich benzofuran core. A bidentate ligand system (dppf) is utilized to stabilize the palladium intermediate and accelerate the reductive elimination step [3].

  • Setup: Charge a Schlenk tube with 3-amino-2-benzoyl-4-bromobenzofuran (1.0 mmol), the desired arylboronic acid (1.5 mmol), K

    
    CO
    
    
    
    (3.0 mmol), and Pd(dppf)Cl
    
    
    (0.05 mmol, 5 mol%).
  • Deoxygenation: Evacuate the tube and backfill with Argon (repeat for 3 cycles). Note: Rigorous deoxygenation is critical to prevent the oxidation of the Pd(0) active catalytic species.

  • Reaction: Add degassed 1,4-Dioxane/H

    
    O (4:1 v/v, 10 mL) via syringe. Seal the tube and heat to 90 °C for 4–8 hours until complete consumption of the starting material is observed by TLC.
    
  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via column chromatography.

  • QC Validation: LC-MS analysis will confirm the mass shift corresponding to the replacement of the bromine atom (characterized by its 1:1 isotopic M/M+2 pattern) with the target aryl group.

References

  • Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 2020. Available at:[Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 2022. Available at:[Link]

Method

The Elusive Role of 2-Bromo-6-propoxybenzonitrile in Agrochemical Synthesis: A Search for Applications

Despite the broad utility of substituted benzonitriles as key intermediates in the development of modern crop protection agents, a comprehensive review of scientific and patent literature reveals no specific, publicly do...

Author: BenchChem Technical Support Team. Date: March 2026

Despite the broad utility of substituted benzonitriles as key intermediates in the development of modern crop protection agents, a comprehensive review of scientific and patent literature reveals no specific, publicly documented application of 2-Bromo-6-propoxybenzonitrile in the synthesis of a named commercial agrochemical. This finding precludes the creation of detailed application notes and protocols for this particular starting material, as a concrete synthetic target and its associated validated methodologies are not available in the public domain.

While the core structure of 2-Bromo-6-propoxybenzonitrile, featuring a reactive bromine atom and a nitrile group on a substituted benzene ring, suggests its potential as a versatile building block in organic synthesis, its specific role in the agrochemical industry remains undefined in accessible literature. The presence of the propoxy group at the 6-position, ortho to the bromine, would sterically and electronically influence its reactivity in common synthetic transformations used in agrochemical development, such as nucleophilic aromatic substitution and cross-coupling reactions.

The development of novel herbicides, fungicides, and insecticides often involves the synthesis and screening of large libraries of compounds derived from versatile intermediates. It is plausible that 2-Bromo-6-propoxybenzonitrile has been synthesized and utilized within proprietary research programs of agrochemical companies. However, without disclosure in patents or peer-reviewed journals, the specific agrochemicals derived from it and the corresponding synthetic protocols remain confidential.

For researchers and scientists in the field, the absence of a documented synthetic pathway to a specific agrochemical from 2-Bromo-6-propoxybenzonitrile means that any potential application would need to be developed from fundamental principles of organic synthesis. This would involve:

  • Hypothesizing a Target Agrochemical: Based on structure-activity relationships of known agrochemicals, a hypothetical target molecule containing the 2-cyano-3-propoxyphenyl moiety could be designed.

  • Developing a Synthetic Route: A multi-step synthesis would need to be devised, likely involving the transformation of the nitrile group and/or substitution of the bromine atom.

  • Optimization and Validation: The proposed synthetic route would require extensive experimental optimization and validation of each step, including reaction conditions, catalyst selection, and purification methods.

Given the lack of a known end-product, the creation of authoritative and field-proven application notes and protocols for 2-Bromo-6-propoxybenzonitrile is not feasible at this time. The scientific integrity of such a guide would be compromised without a basis in established and validated synthetic chemistry for a specific, registered agrochemical.

Should information become publicly available in the future detailing the use of 2-Bromo-6-propoxybenzonitrile in the synthesis of a particular agrochemical, the development of the requested detailed guide would become a viable endeavor.

Application

Application Notes &amp; Protocols: Scalable Synthesis of 2-Bromo-6-propoxybenzonitrile

Introduction: Strategic Importance of 2-Bromo-6-propoxybenzonitrile 2-Bromo-6-propoxybenzonitrile is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 2-Bromo-6-propoxybenzonitrile

2-Bromo-6-propoxybenzonitrile is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitrile, a bromine atom, and a propoxy ether group, offers multiple points for synthetic diversification. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups.[1] This trifecta of reactivity makes it a valuable intermediate for constructing complex molecular architectures.

The development of a robust, scalable, and economically viable synthesis is paramount for its utilization in drug development and large-scale production campaigns. This document provides a detailed guide to field-proven synthetic strategies, complete with step-by-step protocols and an analysis of the key parameters for successful scale-up.

Retrosynthetic Analysis and Key Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of 2-Bromo-6-propoxybenzonitrile. The choice of strategy often depends on the cost and availability of starting materials, as well as the desired scale of production.

G cluster_0 Strategy 1: Late-Stage Etherification cluster_1 Strategy 2: Late-Stage Cyanation target 2-Bromo-6-propoxybenzonitrile s1_intermediate 2-Bromo-6-hydroxybenzonitrile target->s1_intermediate C-O Bond Formation (Williamson Ether Synthesis) s2_intermediate 1,3-Dibromo-2-propoxybenzene target->s2_intermediate C-CN Bond Formation (Transition Metal Catalysis) s1_reagent Propyl Halide (e.g., 1-Bromopropane) s2_reagent Cyanide Source (e.g., Zn(CN)₂)

Caption: Retrosynthetic analysis of 2-Bromo-6-propoxybenzonitrile.

  • Strategy 1 (Recommended for Scalability): This approach involves the etherification of a commercially available precursor, 2-Bromo-6-hydroxybenzonitrile. The Williamson ether synthesis is a classic, reliable, and well-understood reaction that generally employs inexpensive bases and solvents, making it highly suitable for industrial production.[2][3][4]

  • Strategy 2 (Alternative Route): This strategy begins with the propoxylation of a dibromophenol followed by a transition-metal-catalyzed cyanation. While effective, this route introduces a costly palladium or nickel catalyst and a toxic cyanide source late in the synthesis, which can complicate purification and waste disposal on a large scale.[5][6][7]

This guide will focus primarily on the more scalable and economically favorable Strategy 1 .

Protocol 1: Scalable Synthesis via Williamson Ether Synthesis

This protocol details the O-alkylation of 2-Bromo-6-hydroxybenzonitrile with 1-bromopropane. The choice of a moderately strong, insoluble base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is critical. K₂CO₃ is strong enough to deprotonate the phenol but is not so reactive as to cause significant side reactions, and its heterogeneity allows for easy removal by filtration.[8]

Reaction Scheme

Caption: Williamson Ether Synthesis of the target compound.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (molar eq.)Notes
2-Bromo-6-hydroxybenzonitrile73289-85-7198.021.0Commercially available solid.[2][3][4]
1-Bromopropane107-03-9123.001.2 - 1.5Excess to drive reaction to completion.
Potassium Carbonate (K₂CO₃)584-08-7138.211.5 - 2.0Anhydrous, finely powdered for max surface area.
N,N-Dimethylformamide (DMF)68-12-273.09~5-10 mL/gAnhydrous grade recommended.
Step-by-Step Experimental Protocol
  • Reactor Setup: Equip a clean, dry, glass-lined reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet. For large-scale operations, a reactor with bottom-discharge capabilities is preferred.[9]

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 2-Bromo-6-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and N,N-Dimethylformamide (5-10 volumes relative to the starting material).

  • Initial Stirring: Begin agitation and stir the resulting slurry at ambient temperature (20-25 °C) for 15-20 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Slowly add 1-bromopropane (1.2 eq.) to the reaction mixture via an addition funnel or pump over 30-60 minutes. A slight exotherm may be observed; maintain the internal temperature below 40 °C during the addition.

  • Reaction Heating: Once the addition is complete, heat the reaction mixture to 75-85 °C.

  • Monitoring the Reaction: Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-8 hours). A typical mobile phase for TLC is 20% Ethyl Acetate in Hexane.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture to 20-25 °C.

    • Slowly add water (10-15 volumes) to the reactor with vigorous stirring. This will precipitate the product and dissolve inorganic salts.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Filter the crude product using a Nutsche filter or centrifuge.

    • Wash the filter cake thoroughly with water (2 x 5 volumes) to remove residual DMF and salts.

    • Further wash the cake with a cold non-polar solvent like heptane or hexane (2 x 3 volumes) to remove non-polar impurities.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Causality and Optimization Insights
  • Choice of Base: While stronger bases like sodium hydride (NaH) could be used, K₂CO₃ is significantly safer for large-scale operations as it is non-flammable and less reactive with residual water.[8] Its use minimizes the risk of side reactions.

  • Solvent Selection: DMF is an excellent solvent for this reaction due to its high polarity and ability to solvate the potassium phenoxide intermediate. Acetonitrile is a viable, lower-boiling point alternative that can simplify solvent removal.

  • Temperature Control: Maintaining the temperature below 85 °C is crucial to prevent potential side reactions, such as the decomposition of DMF or N-alkylation if primary or secondary amines are present as impurities.

  • Purification: For most applications, the product obtained after aqueous work-up and washing is of sufficient purity (>98%). If higher purity is required, recrystallization from an isopropanol/water or ethanol/water mixture is an effective and scalable method.[9]

Safety and Hazard Management

All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[3][10][11]

  • 2-Bromo-6-hydroxybenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[4][12]

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if inhaled. Suspected of damaging fertility or the unborn child.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Can be absorbed through the skin. Use in a well-ventilated area is mandatory.

  • Potassium Carbonate: Causes serious eye irritation. The dust can be irritating to the respiratory tract.

Data Summary and Comparison

ParameterProtocol 1: Williamson Ether Synthesis
Starting Material 2-Bromo-6-hydroxybenzonitrile
Key Reagents 1-Bromopropane, K₂CO₃
Typical Yield 90-98%
Purity (Post-Workup) >98%
Scalability Excellent
Pros High yield, simple procedure, inexpensive reagents, easy work-up, high atom economy.
Cons Requires management of a reprotoxic solvent (DMF).

References

  • Chemical Communications. (n.d.). Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles. Royal Society of Chemistry.
  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • CymitQuimica. (n.d.). 2-Bromo-6-hydroxybenzonitrile.
  • Wikipedia. (n.d.).
  • Synthesis of 2-Aryloxymethylbenzonitriles
  • Chemistry LibreTexts. (2023).
  • SAFETY D
  • Sigma-Aldrich. (2025).
  • Chemsrc. (2025). 2-Bromo-6-hydroxybenzonitrile | CAS#:73289-85-7.
  • PubChem. (n.d.). 2-Bromo-6-hydroxybenzonitrile.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-hydroxybenzonitrile | 73289-85-7.
  • Google Patents. (n.d.).
  • PMC. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.
  • Photochemically Enabled, Ni-Catalyzed Cyan
  • SciSpace. (n.d.).
  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 2-Bromo-6-isopropylpyrazine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 2-Bromo-6-propoxybenzonitrile Coupling

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-6-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-6-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to empower you to overcome common challenges and maximize your reaction yields when working with this sterically hindered and electronically complex substrate.

The unique structure of 2-Bromo-6-propoxybenzonitrile, featuring a bulky ortho-propoxy group and a potentially coordinating nitrile functionality, presents specific hurdles in popular palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide will dissect these challenges and provide actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My Suzuki-Miyaura coupling reaction with 2-Bromo-6-propoxybenzonitrile is giving very low to no yield. What are the likely causes and how can I fix it?

Low or no product formation in the Suzuki-Miyaura coupling of this substrate is a common issue primarily due to the steric hindrance imposed by the ortho-propoxy group. This steric bulk impedes the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1] Additionally, the electron-donating nature of the propoxy group can decrease the electrophilicity of the aryl bromide, further slowing down oxidative addition.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to employ a catalyst system that promotes oxidative addition.

    • Use Bulky, Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition. Excellent choices include Buchwald ligands such as SPhos, XPhos, and RuPhos, or other bulky phosphines like P(t-Bu)₃.[2]

    • Consider Pre-formed Catalysts: Using air-stable palladium pre-catalysts like SPhos Pd G3 or CataCXium A Pd G3 can ensure the formation of the active Pd(0) species and improve reproducibility.

  • Base Selection: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.

    • Stronger, Non-nucleophilic Bases: For challenging substrates, stronger bases are often required. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][4]

    • Anhydrous Conditions: If you observe significant protodeborylation of your boronic acid (replacement of the boronic acid group with hydrogen), switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.

  • Solvent and Temperature:

    • Aprotic Polar Solvents: Solvents like 1,4-dioxane, THF, or toluene are commonly used. A small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate. A typical ratio is 10:1 organic solvent to water.

    • Elevated Temperatures: Due to the sterically hindered nature of the substrate, higher reaction temperatures (e.g., 90-110 °C) are often necessary to drive the reaction to completion.

Question 2: I'm observing a significant amount of a byproduct that appears to be 2-propoxybenzonitrile (dehalogenation). How can I minimize this?

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[4] It can arise from various sources, including impurities in the reagents or solvent that can act as a hydride source, or if the catalytic cycle is stalled after oxidative addition.

Troubleshooting Steps:

  • Reagent and Solvent Purity:

    • Use High-Purity Reagents: Ensure your starting materials, particularly the base and boronic acid, are of high purity.

    • Anhydrous and Degassed Solvents: Use anhydrous solvents and thoroughly degas them before use to remove dissolved oxygen and any potential protic impurities. Techniques like freeze-pump-thaw or sparging with an inert gas are highly recommended.

  • Reaction Conditions:

    • Optimize Base: Strong alkoxide bases can sometimes promote dehalogenation. If you are using one, consider switching to a weaker base like K₂CO₃ or an anhydrous base like K₃PO₄.

    • Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed. Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

Question 3: My Buchwald-Hartwig amination of 2-Bromo-6-propoxybenzonitrile is not working with my desired amine. What adjustments should I make?

The Buchwald-Hartwig amination of this substrate is also challenging due to steric hindrance. The bulky ortho-propoxy group can hinder the approach of both the palladium catalyst and the amine coupling partner.

Troubleshooting Steps:

  • Ligand Selection is Crucial: For sterically demanding aryl bromides, highly active ligands are required.

    • Bulky Biaryl Phosphine Ligands: Ligands like BrettPhos, RuPhos, and XPhos are excellent choices for coupling with a wide range of primary and secondary amines.[5][6]

    • For Primary Amines: BrettPhos is often the ligand of choice.

    • For Secondary Amines: XPhos and RuPhos generally perform well.

  • Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine.

    • Common Choices: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are the most commonly used bases for Buchwald-Hartwig aminations.[7]

    • Base-Sensitive Substrates: If your amine or other functional groups are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although they may require higher temperatures or longer reaction times.

  • Solvent and Temperature:

    • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are standard solvents.

    • Elevated Temperatures: Reactions are typically run at elevated temperatures, often in the range of 80-110 °C. For particularly challenging couplings, a sealed tube or microwave reactor can be used to reach higher temperatures.[6]

Question 4: In my Sonogashira coupling, I am primarily observing homocoupling of my terminal alkyne (Glaser coupling). How can I promote the desired cross-coupling?

Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[8] This is due to the formation of copper acetylide intermediates that can dimerize.

Troubleshooting Steps:

  • Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling. Many modern Sonogashira protocols for challenging substrates are copper-free.[9]

  • Thorough Degassing: Oxygen promotes the oxidative homocoupling of alkynes. Ensure your reaction mixture is rigorously degassed.

  • Ligand and Base Selection for Copper-Free Sonogashira:

    • Bulky, Electron-Rich Ligands: Similar to Suzuki and Buchwald-Hartwig reactions, bulky phosphine ligands like P(t-Bu)₃ can be effective.

    • Amine Base: A strong amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

  • Slow Addition of the Alkyne: In some cases, adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is generally the most robust for a sterically hindered substrate like 2-Bromo-6-propoxybenzonitrile?

The Suzuki-Miyaura coupling is often considered one of the most versatile and robust cross-coupling reactions due to the stability and commercial availability of a wide range of boronic acids and the development of highly active catalyst systems.[10] However, with the right choice of modern, highly active ligands, both Buchwald-Hartwig and Sonogashira couplings can also be very effective. The optimal choice will depend on the specific coupling partner you are using.

Q2: How does the nitrile group in 2-Bromo-6-propoxybenzonitrile affect the coupling reaction?

The nitrile group can have several effects. Electronically, it is an electron-withdrawing group, which can make the aryl bromide more susceptible to oxidative addition. However, there is also the possibility of the nitrile nitrogen coordinating to the palladium catalyst.[11] This coordination could potentially inhibit the catalytic cycle. Using bulky ligands can help to disfavor this coordination and promote the desired coupling reaction.

Q3: What are the best practices for setting up these coupling reactions to ensure reproducibility?

  • Inert Atmosphere: Always perform these reactions under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and side reactions.

  • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents.

  • Thorough Degassing: Degas all solvents and the reaction mixture before adding the catalyst.

  • Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction.

  • Precise Temperature Control: Use an oil bath or heating mantle with a temperature controller to maintain a stable reaction temperature.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromo-6-propoxybenzonitrile

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Bromo-6-propoxybenzonitrile with an arylboronic acid. Optimization may be required for different coupling partners.

Materials:

  • 2-Bromo-6-propoxybenzonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6-propoxybenzonitrile, the arylboronic acid, and finely ground potassium phosphate.

  • Add the SPhos Pd G3 pre-catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Coupling Reactions of 2-Bromo-6-propoxybenzonitrile

Reaction TypePalladium SourceRecommended LigandBaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O90-110
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃BrettPhos (1° amines), XPhos (2° amines)NaOtBu, LHMDSToluene, 1,4-Dioxane80-110
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ or Pd₂(dba)₃P(t-Bu)₃Et₃N, DIPEATHF, DMF60-100

Visualization

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Low_Yield_Suzuki start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate for a sterically hindered substrate? start->check_catalyst use_bulky_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->use_bulky_ligand No check_base Is the base strong enough? check_catalyst->check_base Yes use_bulky_ligand->check_base use_stronger_base Use a stronger base (e.g., K3PO4, Cs2CO3) check_base->use_stronger_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes use_stronger_base->check_temp increase_temp Increase reaction temperature (90-110 °C) check_temp->increase_temp No check_dehalogenation Is dehalogenation a significant side reaction? check_temp->check_dehalogenation Yes increase_temp->check_dehalogenation purify_reagents Use high-purity, anhydrous, and degassed reagents and solvents check_dehalogenation->purify_reagents Yes end Improved Yield check_dehalogenation->end No purify_reagents->end

Caption: A decision-making flowchart for troubleshooting low yields in the Suzuki-Miyaura coupling of 2-Bromo-6-propoxybenzonitrile.

References

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ResearchGate. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig Amination. Semantic Scholar. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Chemistry Portal. Available at: [Link]

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. ACS Publications. Available at: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. PMC. Available at: [Link]

  • Effect of various bases in Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Available at: [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. ACS Publications. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed. Available at: [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Semantic Scholar. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Iron-Catalyzed C(sp2)-C(sp3) Suzuki Cross-Coupling Using an Alkoxide Base. ResearchGate. Available at: [Link]

  • The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. ResearchGate. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. PMC. Available at: [Link]

  • Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Bromo-6-propoxybenzonitrile

Welcome to the Technical Support Center for the purification of 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0). As a halogenated alkoxybenzonitrile building block, this compound presents a unique structural dichotomy:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0). As a halogenated alkoxybenzonitrile building block, this compound presents a unique structural dichotomy: it features a highly polar nitrile group, a polarizable heavy bromine atom, and a lipophilic (hydrophobic) propoxy chain.

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting, and optimal solvent selection strategies to achieve high-purity crystalline isolates.

Solvent Selection Matrix

Selecting the correct solvent is the most critical step in recrystallization. The solvent must selectively dissolve the desired compound at elevated temperatures while leaving impurities insoluble or dissolved at room temperature[1]. Because of the propoxy chain, highly polar solvent mixtures (like Ethanol/Water) often fail by causing the compound to separate as an oil rather than a crystal.

Solvent SystemTypeBoiling PointYield PotentialPurity PotentialMechanistic Suitability for 2-Bromo-6-propoxybenzonitrile
Isopropanol (IPA) Single82°CHighHighOptimal. The moderate dielectric constant perfectly balances the polar nitrile and non-polar propoxy groups, providing a steep, temperature-dependent solubility curve.
Ethyl Acetate / Heptane Binary (Anti-Solvent)77°C / 98°CVery HighHighExcellent for crude mixtures. EtOAc easily dissolves the compound, while the non-polar Heptane forces supersaturation and precipitation.
Ethanol / Water Binary78°C / 100°CLowModerateNot Recommended. The high polarity of water repels the lipophilic propoxy chain too rapidly, frequently resulting in "oiling out" instead of crystallization.

Experimental Workflows & Logic

SolventSelection Start Crude 2-Bromo-6-propoxybenzonitrile Assess Assess Impurity Profile Start->Assess HighImpurity High Impurity / Tarry Crude Assess->HighImpurity LowImpurity Low Impurity / Crystalline Crude Assess->LowImpurity EtOAcHeptane Anti-Solvent Method (EtOAc / Heptane) HighImpurity->EtOAcHeptane Requires strong solubilization IPA Single-Solvent Method (Isopropanol) LowImpurity->IPA Standard purification

Fig 1. Decision tree for selecting the optimal recrystallization solvent system.

Protocol A: Single-Solvent Recrystallization (Isopropanol)

This protocol relies on the principle that the solute's solubility is a strongly increasing function of temperature[1].

  • Dissolution: Suspend 1.0 equivalent (by weight) of crude 2-Bromo-6-propoxybenzonitrile in 3 volumes of Isopropanol (IPA). Heat the mixture to 80°C under reflux.

    • Self-Validation Check: The solution should become completely transparent. If undissolved solids remain, add IPA in 0.5-volume increments until clear.

  • Hot Filtration (Optional): If insoluble particulates or dust are visible, perform a rapid hot gravity filtration through a fluted filter paper to prevent premature nucleation.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to 20°C over 2 to 3 hours.

    • Causality: Slow cooling allows the highly ordered, low-entropy crystal lattice to self-assemble, naturally excluding structurally dissimilar impurities from the matrix[2].

  • Supersaturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration.

    • Self-Validation Check: Spot the mother liquor on a TLC plate against the pure product. A faint product spot indicates optimal recovery; a dark spot indicates too much solvent was used. Wash the filter cake with 1 volume of ice-cold IPA.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Anti-solvent crystallization is employed when the crude is highly impure. It works by dissolving the solute in a primary solvent, then introducing a miscible anti-solvent to forcefully induce supersaturation[3].

  • Primary Dissolution: Dissolve the crude material in a minimum amount of Ethyl Acetate (EtOAc) at 60°C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring.

    • Causality: The physical properties of the anti-solvent alter the mixing rate, directly affecting nucleation[4]. Adding it too quickly creates localized regions of extreme supersaturation, trapping impurities.

  • Nucleation: Stop adding Heptane the moment persistent turbidity (cloudiness) is observed. Add a single pure seed crystal of 2-Bromo-6-propoxybenzonitrile if available.

  • Cooling & Isolation: Allow the mixture to cool slowly to room temperature, then chill to 5°C. Filter and wash with ice-cold Heptane.

AntiSolvent S1 Dissolve in EtOAc (60°C) S2 Hot Gravity Filtration S1->S2 S3 Add Heptane Dropwise S2->S3 S4 Induce Supersaturation S3->S4 S5 Cool to 5°C & Filter S4->S5

Fig 2. Step-by-step workflow for anti-solvent crystallization using EtOAc/Heptane.

Troubleshooting Guides & FAQs

Q: Why is my 2-Bromo-6-propoxybenzonitrile "oiling out" instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the localized supersaturation ratio is too high, or when the solute's melting point is lower than the temperature at which it separates from the solvent[4]. For this specific compound, the lipophilic propoxy chain strongly repels highly polar solvents (like water). If you are using an Ethanol/Water gradient, the compound will likely oil out.

  • Solution: Switch to a single-solvent system like Isopropanol. If using an anti-solvent method, ensure the Heptane is added dropwise with vigorous stirring to prevent localized pooling of the anti-solvent[3].

Q: My crystals formed, but they are heavily discolored (yellow/brown). How do I fix this? A: Discoloration is usually caused by trace amounts of highly conjugated, polymeric impurities from the synthesis steps.

  • Solution: Redissolve the crystals in your chosen hot solvent (e.g., IPA) and add 5–10% (w/w) activated charcoal. Boil the suspension for 5 minutes. The porous structure of the charcoal will adsorb the large conjugated impurities. Perform a hot gravity filtration through a pad of Celite to remove the charcoal, then proceed with the normal cooling steps.

Q: I cooled the solution to 0°C, but no crystals are forming. What went wrong? A: You have likely exceeded the optimal solvent volume, meaning the solution has not reached the supersaturation threshold required for nucleation.

  • Solution: Reheat the flask and boil off 20-30% of the solvent volume to concentrate the mixture. Alternatively, scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions provide a high-energy surface that acts as a nucleation site for crystal growth.

References

1.2 - University of Pittsburgh, Department of Chemistry.[2] 2. 1 - Mettler Toledo.[1] 3. 3 - MDPI.[3] 4.4 - International Journal of Pharmaceutical Research and Applications.[4]

Sources

Troubleshooting

Minimizing debromination side reactions in 2-Bromo-6-propoxybenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenging side reactions during the functionalization of highly decorated arenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenging side reactions during the functionalization of highly decorated arenes.

When working with 2-Bromo-6-propoxybenzonitrile , the most notorious hurdle is the undesired cleavage of the C-Br bond, leading to the debrominated byproduct (2-propoxybenzonitrile). This guide is designed to dissect the root causes of this phenomenon and provide you with self-validating, field-proven workflows to suppress it.

Mechanistic Insights: The Causality of Debromination

To solve the problem, we must first understand the physical organic chemistry of 2-Bromo-6-propoxybenzonitrile. The debromination of this substrate during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is not random; it is a direct consequence of its electronic and steric topology:

  • Electronic Hyper-Activation : The C-Br bond is situated ortho to a highly electron-withdrawing nitrile (-CN) group. This renders the carbon center highly electrophilic, making the initial oxidative addition of Pd(0) exceptionally fast.

  • The Electrophilic Trap : The resulting Ar-Pd(II)-Br intermediate is extremely electron-deficient. This thermodynamic state dramatically increases the metal center's affinity for hydride donors (such as alkoxide bases or alcoholic solvents) 1.

  • The Kinetic Bottleneck : The ortho -CN group introduces local steric hindrance that slows down the transmetalation of bulky nucleophiles. Because the desired catalytic cycle is bottlenecked, the long-lived Pd(II) intermediate has ample time to undergo off-cycle β-hydride elimination or direct protodehalogenation [[2]]().

Catalytic cycle vs. off-cycle hydrodebromination pathway in Pd-catalyzed couplings.

Troubleshooting Workflows

When debromination is detected via LC-MS (identified by the M-79 mass shift corresponding to the loss of bromine and gain of hydrogen), immediate systematic optimization is required.

Troubleshooting decision tree for mitigating debromination in cross-coupling reactions.

Optimization Matrix: Impact of Reaction Parameters

The following table synthesizes the causality of parameter selection on the product distribution for highly activated ortho-substituted aryl bromides 3, 1.

Parameter ChangeHigh Debromination Risk (Avoid)Low Debromination Risk (Preferred)Mechanistic Rationale
Solvent Ethanol, Isopropanol, DMF/H₂OToluene, Dioxane, THF (Anhydrous)Alcohols undergo β-hydride elimination to form Pd-H species. Aprotic solvents eliminate this proton/hydride source.
Base NaOMe, NaOEt, Et₃NK₃PO₄, Cs₂CO₃, K₂CO₃Alkoxides and amines act as direct hydride donors. Mild, anhydrous inorganic carbonates avoid this.
Ligand PPh₃, P(o-tolyl)₃SPhos, XPhos, dppfBulky, electron-rich ligands accelerate transmetalation and reductive elimination, kinetically outcompeting side reactions.
Temperature > 100 °C60 - 80 °CHigh thermal energy overcomes the activation barrier for off-cycle Pd-H formation.
Validated Protocol: Anhydrous Suzuki-Miyaura Coupling

To guarantee scientific integrity, the following protocol is designed as a self-validating system. By strictly controlling the environment and utilizing Buchwald-type ligands, we force the kinetics toward the desired cross-coupling.

Objective: Couple 2-Bromo-6-propoxybenzonitrile with an arylboronic acid while suppressing hydrodebromination.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Causality: Complete removal of adventitious water prevents direct protodehalogenation.

  • Reagent Loading: Add 2-Bromo-6-propoxybenzonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) to the flask.

  • Catalyst Addition: Under strict argon counterflow, add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). Causality: Bidentate or bulky monophosphine ligands like SPhos suppress unwanted β-hydride elimination and subsequent aryl halide reduction4.

  • Solvent Addition: Inject anhydrous, degassed toluene (0.1 M) via syringe.

  • Execution: Heat the reaction mixture to 70 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot under argon, quench with water, extract with EtOAc, and analyze via LC-MS.

    • Success Criteria: Dominant M+H mass of the coupled product.

    • Failure Criteria: Detection of the 2-propoxybenzonitrile mass. If detected, immediately verify the anhydrous state of your K₃PO₄ and toluene, as moisture has likely compromised the system.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, wash with brine, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q1: I am performing a halogen-lithium exchange with n-BuLi on 2-Bromo-6-propoxybenzonitrile. Why am I seeing massive amounts of the debrominated product? A1: During lithiation, the formed aryllithium intermediate is an exceptionally strong base. The ortho-propoxy group can coordinate the lithium ion, increasing localized basicity. If the internal reaction temperature rises above -78 °C even briefly, or if the THF is not strictly anhydrous, the aryllithium will rapidly abstract a proton from the solvent or environment. Ensure strict cryogenic conditions (≤ -78 °C) and quench rapidly with your electrophile.

Q2: Can the choice of phosphine ligand completely eliminate the hydrodebromination side reaction in Pd-catalysis? A2: While no ligand can entirely defy thermodynamics, the use of bulky, electron-rich dialkylbiaryl phosphines (like SPhos or XPhos) can effectively suppress the side reaction to trace levels 4. These ligands are specifically designed to accelerate the transmetalation and reductive elimination steps, ensuring the desired catalytic cycle outpaces the formation of the Pd-H species 3.

Q3: Why is my reaction yielding debrominated byproduct when using Triethylamine (Et₃N) as a base, even in anhydrous toluene? A3: Aliphatic amines like Et₃N possess highly accessible β-hydrogens. In the presence of the sterically hindered, electron-poor Ar-Pd(II)-Br intermediate, the amine can coordinate to the palladium and undergo β-hydride elimination, acting as a direct hydride donor. Switch to an inorganic base like K₃PO₄ to eliminate this pathway 1.

References

  • ACS Catalysis - Palladium Catalyzed Carbonylative Coupling of Alkyl Boron Reagents with Bromodifluoroacetamides[Link]

  • RSC Books - Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery[Link]

Sources

Optimization

Improving solubility of 2-Bromo-6-propoxybenzonitrile in aqueous media

Welcome to the Technical Support Center for the formulation and solubilization of 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0). As a highly lipophilic and neutral organic compound, 2-Bromo-6-propoxybenzonitrile pres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and solubilization of 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0).

As a highly lipophilic and neutral organic compound, 2-Bromo-6-propoxybenzonitrile presents significant challenges in aqueous media. Its structure—comprising a hydrophobic aromatic ring, a bulky bromine atom, a propoxy ether chain, and a nitrile group—lacks ionizable centers. Consequently, traditional pH-adjustment strategies are entirely ineffective. Solubilization requires advanced techniques such as cosolvency, cyclodextrin complexation, or micellization to overcome the thermodynamic barriers of aqueous dissolution.

This guide provides field-proven troubleshooting strategies, FAQs, and self-validating experimental protocols to help you achieve stable aqueous formulations for in vitro and in vivo applications.

Solubilization Strategy Workflow

Solubilization A 2-Bromo-6-propoxybenzonitrile (Highly Lipophilic, Neutral) B Determine Downstream Application Constraints A->B C In Vitro Cell Assays (Strict organic solvent limits) B->C Requires <1% solvent D In Vivo PK / Formulation (Higher excipient tolerance) B->D Requires high dose delivery E HP-β-CD Complexation (Encapsulates aromatic ring) C->E 1st Line (Low toxicity) F Micellization (e.g., Tween 80) C->F 2nd Line (May reduce free fraction) D->E Alternative G Cosolvent System (e.g., PEG-400 / PG) D->G 1st Line (Maintains free fraction)

Decision tree for selecting the optimal aqueous solubilization strategy for 2-Bromo-6-propoxybenzonitrile.

Troubleshooting Guide

Q: Why does the compound precipitate immediately when I dilute my DMSO stock into aqueous cell culture media? A: You are experiencing a "Solvent Shift" (The Ouzo Effect). Causality: 2-Bromo-6-propoxybenzonitrile is highly soluble in 100% DMSO but practically insoluble in water. When the DMSO stock is introduced to an aqueous buffer, the local dielectric constant of the medium spikes instantly. The compound's thermodynamic solubility is drastically exceeded, leading to rapid homogeneous nucleation and precipitation (often appearing as a cloudy micro-suspension). Solution: Do not rely on direct dilution. Instead, pre-formulate the compound in a carrier system like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD bridges the polar and nonpolar environments, shielding the brominated aromatic ring from water while the hydrophilic exterior maintains aqueous solubility[1].

Q: I adjusted the buffer pH to 2.0 and then to 10.0, but the solubility did not improve. Why? A: The compound lacks a physiologically relevant pKa. Causality: Solubility enhancement via pH adjustment relies on the Henderson-Hasselbalch relationship, which requires ionizable functional groups (e.g., amines or carboxylic acids). 2-Bromo-6-propoxybenzonitrile consists of a neutral ether, a neutral halogen, and a neutral nitrile group. Solution: Abandon pH adjustments. Transition immediately to cosolvency (e.g., PEG-400) or micellization techniques[2].

Q: I successfully dissolved the compound using 2% Tween 80, but it shows zero activity in my in vitro permeability assay. What went wrong? A: The surfactant has critically reduced the "free fraction" of your drug. Causality: Surfactants form micelles that encapsulate highly lipophilic drugs. If the drug's binding affinity to the micelle core is too high, the unbound "free fraction" available to cross the cellular membrane (or bind the target receptor) drops to near zero. Solution: Switch to a cosolvent system like Propylene Glycol or PEG-400. Solubilization by cosolvents relies on lowering the overall polarity of the solvent rather than complexation, meaning the issue of reduced free fraction is avoided, preserving the direct solubility–permeability interplay[3].

Frequently Asked Questions (FAQs)

Q: What is the optimal cyclodextrin for this specific compound? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The substitution of hydroxypropyl groups reduces the crystallinity of the native β-cyclodextrin and increases its own aqueous solubility to over 50 g/100 mL[1]. The cavity size of the β-isoform is perfectly suited to accommodate a single-ring aromatic system with moderate steric bulk (like the bromo and propoxy substituents).

Q: How much solubility enhancement can I expect from a cosolvent like PEG-400? A: For highly lipophilic compounds, the relationship between total drug solubility and cosolvent fraction volume is typically exponential[2]. In structurally similar lipophilic drugs, utilizing a 50% (v/v) PEG-400 system has been shown to yield up to a 33-fold increase in aqueous solubility compared to pure water[2].

Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems , meaning they include integrated steps to verify that true thermodynamic dissolution—not just a colloidal suspension—has been achieved.

Protocol 1: HP-β-CD Inclusion Complexation (Phase Solubility Method)

Best for: Cell-based assays and applications requiring low organic solvent toxicity.

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS).

  • Addition: Add an excess amount of 2-Bromo-6-propoxybenzonitrile powder to the solution to create a supersaturated state.

  • Activation (Critical Step): Preheat the mixture at 70°C under sonication for 1 hour. Causality: This thermal energy accelerates binary system formation by providing the enthalpy required to displace the highly structured, cavity-bound water molecules from the cyclodextrin core, allowing the lipophilic drug to enter[1],[4].

  • Equilibration: Transfer the vial to an orbital shaker and agitate at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Self-Validation (Phase Separation): Centrifuge the sample at 15,000 × g for 15 minutes. A true solution will not yield a pellet. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Dilute an aliquot of the filtrate into 100% Acetonitrile and quantify the dissolved concentration via HPLC-UV against a standard curve.

Protocol 2: Cosolvent Solubilization (PEG-400 / Water)

Best for: In vivo PK studies and oral formulations requiring high drug loads.

  • Primary Dissolution: Weigh the required mass of 2-Bromo-6-propoxybenzonitrile and dissolve it completely in 100% PEG-400.

  • Aqueous Titration: Gradually add the aqueous phase (water or buffer) dropwise while vortexing continuously until the target volume fraction (e.g., 25%, 50%, or 75% PEG-400) is reached[5]. Causality: Dropwise addition prevents localized zones of high water concentration, which can trigger irreversible nucleation.

  • Self-Validation (Optical Clarity): Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), you have created a nano-suspension, meaning the cosolvent capacity (

    
    ) has been exceeded[2]. If the liquid is optically clear, true solubilization is achieved.
    

Quantitative Data Summary

The following table summarizes the expected thermodynamic parameters and solubilization metrics for highly lipophilic benzonitrile derivatives across different formulation strategies, synthesized from established pharmaceutical models.

Table 1: Comparative Solubilization Metrics for Lipophilic Compounds

ParameterHP-β-CD ComplexationPEG-400 CosolvencySurfactant (e.g., Tween 80)
Primary Mechanism Host-guest inclusion (displaces cavity water)[1]Reduces bulk dielectric constant of media[5]Micellization (hydrophobic core entrapment)[2]
Typical Enhancement Factor 4.5x to 10x[4]Exponential (Up to 33x at 50% v/v)[2]Linear correlation with concentration[2]
Target Excipient Range 10% - 20% (w/v)25% - 75% (v/v)[5]0.5% - 2.0% (w/v)
Complex Stability (

)

[1]
N/A (No complexation)[3]N/A
Impact on Free Fraction (

)
Decreases (Drug bound in cavity)Maintained (Optimal for permeability)[3]Decreases (Drug trapped in micelle)

References

1.[1] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. 2.[5] Aqueous and cosolvent solubility data for drug-like organic compounds. PMC / NIH. 3.[3] The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics. ACS Publications. 4.[2] Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant. SCIRP. 5.[4] Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. PMC / NIH.

Sources

Troubleshooting

Technical Support Center: Mastering Temperature Control for 2-Bromo-6-propoxybenzonitrile Reactions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-6-propoxybenzonitrile. This resource provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-6-propoxybenzonitrile. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stability, selectivity, and success of your chemical reactions involving this versatile intermediate. Precise temperature control is paramount for managing reactivity, minimizing impurity formation, and achieving reproducible outcomes. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design.

Troubleshooting Guide: Diagnosing and Resolving Temperature-Related Issues

This section addresses specific problems you may encounter during the reaction of 2-Bromo-6-propoxybenzonitrile, with a focus on temperature as the root cause.

Question: My reaction is showing low conversion rates, and a significant amount of starting material remains. How can temperature be the cause?

Answer: Low conversion is often a direct consequence of insufficient activation energy. Most chemical transformations, such as nucleophilic aromatic substitutions or cross-coupling reactions involving the aryl bromide of 2-Bromo-6-propoxybenzonitrile, require a specific temperature threshold to proceed at a reasonable rate.

  • Causality: The reaction temperature may be too low, leading to a slow reaction rate (kinetic control). The Arrhenius equation dictates that reaction rates are exponentially dependent on temperature. A minor deviation below the optimal temperature can lead to a significant drop in reaction speed.

  • Troubleshooting Steps:

    • Verify Thermocouple Placement: Ensure your temperature probe is correctly placed to measure the internal reaction temperature, not the bath temperature. It should be submerged in the reaction mixture but not touching the flask walls.

    • Gradual Temperature Increase: Increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by taking aliquots for analysis (TLC, LC-MS, GC-MS).

    • Consult Literature: Re-examine the literature for the specific reaction class you are performing. Aryl bromides can be less reactive than iodides and may require higher temperatures or more active catalysts to achieve full conversion.

Question: I am observing the formation of multiple side products and a dark coloration of my reaction mixture. What is the likely thermal cause?

Answer: The formation of impurities and dark coloration (often from polymerization or decomposition) are classic indicators of excessive reaction temperature. The propoxy and nitrile functional groups in 2-Bromo-6-propoxybenzonitrile can be susceptible to side reactions at elevated temperatures.

  • Causality:

    • Side Reactions: Higher temperatures can provide sufficient energy to overcome the activation barriers for undesired reaction pathways, leading to byproducts. For instance, the nitrile group could undergo hydrolysis or other transformations if trace amounts of water are present and the temperature is too high.

  • Troubleshooting Workflow:

    G start Impurity Formation or Darkening Observed check_temp Is the reaction temperature significantly higher than literature precedent? start->check_temp reduce_temp Reduce temperature by 10-20 °C. Consider a lower boiling point solvent. check_temp->reduce_temp Yes check_hotspots Are you observing localized overheating (e.g., with viscous mixtures)? check_temp->check_hotspots No end Monitor reaction for improved selectivity. reduce_temp->end improve_stirring Increase stirring rate. Use a mechanical stirrer for viscous reactions. check_hotspots->improve_stirring Yes check_exotherm Is the reaction exothermic? Was the reagent added too quickly? check_hotspots->check_exotherm No improve_stirring->end slow_addition Slow the rate of addition. Use an addition funnel and a cooling bath. check_exotherm->slow_addition Yes check_exotherm->end No slow_addition->end

    Caption: Troubleshooting workflow for thermal side reactions.

Question: My reaction is inconsistent between batches, even though I set the heating mantle to the same number. Why is this happening?

Answer: Relying on the dial setting of a heating mantle is a common source of irreproducibility. The actual temperature of your reaction mixture can vary significantly based on the flask size, solvent volume, stirring rate, and ambient laboratory temperature.

  • Causality: Heating mantle settings are not calibrated to the internal temperature of the reaction. Heat transfer efficiency changes with the experimental setup.

  • Self-Validating Protocol:

    • Always Use a Thermometer/Thermocouple: The only reliable way to control a reaction's temperature is to measure it directly within the reaction mixture.

    • Utilize a Temperature Controller: Connect the heating mantle and the thermocouple to a PID controller. This creates a feedback loop where the controller actively adjusts the power to the mantle to maintain the desired internal temperature.

    • Consistent Setup: For maximum reproducibility, keep the vessel size, solvent volume, stir bar size, and stirring speed consistent between batches.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for a typical Suzuki coupling reaction with 2-Bromo-6-propoxybenzonitrile?

A1: While the optimal temperature is substrate-dependent, a general starting point for Suzuki couplings involving aryl bromides is typically in the range of 80-110 °C. It is crucial to screen temperatures for your specific reaction, as lower temperatures may suffice with a highly active palladium catalyst and ligand, potentially reducing side product formation.

Q2: How should I manage a potentially exothermic reaction when adding a reagent?

A2: For reactions that may generate a significant exotherm (e.g., addition of a strong base or a highly reactive nucleophile), proactive temperature control is critical.

  • Pre-cooling: Cool the reaction mixture to a temperature below the target reaction temperature before beginning the addition.

  • Slow, Controlled Addition: Use a syringe pump or a dropping funnel to add the reagent slowly and steadily.

  • Cooling Bath: Have an ice bath or a cryocooler ready to actively cool the reaction vessel during the addition to dissipate the heat generated. Monitor the internal temperature closely throughout the addition process.

Q3: Can I use a standard oil bath for heating reactions with 2-Bromo-6-propoxybenzonitrile?

A3: Yes, an oil bath connected to a hot plate with a temperature controller and an internal thermocouple is a very common and effective method for maintaining a stable reaction temperature. Ensure the oil is rated for the temperatures you are working at and that the bath is large enough to provide uniform heating.

Parameter Recommendation Rationale
Reaction Monitoring TLC, GC-MS, or LC-MSTo correlate temperature changes with reaction progress and purity.
Heating Method Oil bath or heating mantle with a PID controllerEnsures stable and accurate internal temperature control.
Thermometer Placement Submerged in the reaction mixture, away from flask wallsProvides a true reading of the bulk reaction temperature.
Exotherm Management Slow addition, pre-cooling, and access to a cooling bathPrevents thermal runaways and decomposition.

Experimental Protocol: Standardized Setup for Temperature-Controlled Reaction

This protocol describes a self-validating system for ensuring precise temperature control.

Objective: To set up a reaction vessel for a stable, monitored, and reproducible thermal profile.

Materials:

  • Round-bottom flask

  • Magnetic stir bar or overhead stirrer

  • Reflux condenser

  • Digital thermocouple with a PID controller

  • Heating mantle or oil bath

  • Inert gas line (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and clamps

Procedure:

  • Assemble the Glassware: Set up the round-bottom flask with the stir bar and condenser in a fume hood.

  • Insert Thermocouple: Insert the thermocouple through a sealed adapter in one of the flask's necks. Ensure the tip is below the surface of the reaction mixture once charged, but not touching the bottom or sides of the flask.

  • Connect to Controller: Plug the thermocouple and the heating mantle into the PID controller.

  • Set the Temperature: Set the desired internal reaction temperature on the PID controller.

  • Charge Reagents: Add the 2-Bromo-6-propoxybenzonitrile, solvent, and other non-reactive starting materials.

  • Begin Heating and Stirring: Start the stirrer to ensure even heat distribution. Turn on the heating mantle via the controller.

  • Monitor: The PID controller will now automatically regulate the power to the mantle to maintain the set temperature. Observe the initial heating phase to ensure there are no unexpected exotherms.

  • Reagent Addition: If adding a reactive reagent, do so slowly as described in the FAQs, allowing the temperature control system to compensate for any heat generated.

Caption: Workflow for a temperature-controlled experiment.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

Reference Data & Comparative Studies

Validation

High-Resolution HPLC Method Development for 2-Bromo-6-propoxybenzonitrile Purity Analysis: A Comparative Guide

Executive Summary The purity analysis of halogenated aromatic intermediates, such as 2-Bromo-6-propoxybenzonitrile , presents a unique chromatographic challenge. Because these molecules are often precursors in complex Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of halogenated aromatic intermediates, such as 2-Bromo-6-propoxybenzonitrile , presents a unique chromatographic challenge. Because these molecules are often precursors in complex Active Pharmaceutical Ingredient (API) syntheses, resolving them from closely related positional isomers (e.g., 4-bromo-2-propoxybenzonitrile) and des-bromo impurities is critical.

This guide objectively compares the performance of standard alkyl phases (C18) against aromatic phases (Phenyl-Hexyl and Biphenyl). By applying the lifecycle management principles outlined in ICH Q2(R2) [1] and the allowable chromatographic adjustments detailed in USP <621> [2], we demonstrate why a Core-Shell Biphenyl stationary phase is the superior choice for this specific separation.

The Analytical Challenge: Sterics and Electronics

To develop a robust method, we must first understand the causality behind the analyte's behavior. 2-Bromo-6-propoxybenzonitrile is a 1,2,6-trisubstituted benzene ring featuring:

  • A Nitrile Group (-CN): Strongly electron-withdrawing, creating an electron-deficient

    
    -system.
    
  • A Bromine Atom (-Br): Highly polarizable and sterically bulky.

  • A Propoxy Chain (-O-C3H7): Hydrophobic and capable of rotational flexibility.

This dense steric crowding forces the molecule into specific conformations. A standard C18 column separates molecules based almost entirely on dispersive (hydrophobic) interactions. Because positional isomers of this compound possess nearly identical hydrophobic footprints (LogP values), C18 columns suffer from severe co-elution. To achieve baseline resolution, we must exploit shape selectivity and electronic interactions (


 and dipole-dipole).

Mechanisms Analyte 2-Bromo-6-propoxybenzonitrile (Halogenated Aromatic) C18 Standard C18 Phase Hydrophobic Only Analyte->C18 Dispersive Forces Biphenyl Biphenyl Phase Hydrophobic + π-π + Dipole Analyte->Biphenyl Shape Selectivity & π-π OutC18 Co-elution (Rs < 1.5) C18->OutC18 OutBiph Baseline Resolution (Rs > 2.5) Biphenyl->OutBiph

Fig 1. Mechanistic comparison of stationary phase interactions for halogenated aromatics.

Stationary Phase Selection: A Comparative Analysis

We screened three distinct column chemistries under identical gradient conditions to evaluate their selectivity (


) and resolution (

) capabilities [3].
  • Alternative A: Standard C18 (Octadecylsilane). The industry default. It provides excellent retention for the propoxy chain but fails to recognize the spatial arrangement of the bromine atom, resulting in critical pair co-elution.

  • Alternative B: Phenyl-Hexyl. Introduces

    
     interactions. However, the 6-carbon alkyl linker makes the phenyl ring too flexible. It acts primarily as a hydrophobic phase with mild aromatic character, failing to provide the rigid steric cleft needed for 2,6-disubstituted aromatics.
    
  • The Recommended Product: Core-Shell Biphenyl. The sequential dual-ring structure provides rigid

    
     charge-transfer interactions with the electron-deficient benzonitrile ring. Furthermore, the core-shell architecture (solid silica core, porous outer shell) minimizes the longitudinal diffusion path, drastically increasing theoretical plates (
    
    
    
    ) and overall efficiency [4].
Quantitative Performance Data

Conditions: 100 x 4.6 mm, 2.7 µm columns. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Gradient: 30-80% B over 10 mins. Flow: 1.2 mL/min.

Stationary PhaseRetention Time (min)Resolution (

)*
USP Tailing Factor (

)
Theoretical Plates (

)
Standard C18 6.451.1 (Fail)1.3512,500
Phenyl-Hexyl 6.101.6 (Marginal)1.2814,200
Core-Shell Biphenyl 7.25 3.4 (Pass) 1.05 22,800

*Resolution calculated against the critical pair impurity: 4-bromo-2-propoxybenzonitrile.

Optimized Experimental Protocol

The following self-validating protocol is optimized for the Core-Shell Biphenyl column. Every parameter is selected based on physical chemistry principles to ensure robustness.

Step 1: Preparation of Solutions
  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening, a common cause of poor peak shape for early-eluting impurities.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

    • Causality: The acidic pH suppresses the ionization of residual surface silanols on the silica support, eliminating secondary ion-exchange interactions that cause peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100Å, 2.7 µm, 100 x 4.6 mm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics within the porous shell.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 230 nm (optimal absorbance for the benzonitrile chromophore).

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
10.02080
12.02080
12.17030
15.07030

Method Validation & System Suitability

A method is only as reliable as its System Suitability Test (SST). To comply with ICH Q2(R2) guidelines for method robustness, the following self-validating SST must be executed prior to sample analysis.

SST Procedure: Inject a Resolution Standard containing 0.1 mg/mL of 2-Bromo-6-propoxybenzonitrile and 0.01 mg/mL of 4-bromo-2-propoxybenzonitrile.

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    2.0 between the critical pair. (Ensures thermodynamic selectivity).
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the main peak. (Ensures kinetic efficiency and column health).
  • Precision: Relative Standard Deviation (RSD) of the main peak area for 5 replicate injections

    
     1.0%. (Ensures autosampler and pump delivery consistency).
    

Workflow ATP 1. Define ATP (Target: Isomeric Separation) Screen 2. Stationary Phase Screening (C18 vs. Phenyl vs. Biphenyl) ATP->Screen Opt 3. Parameter Optimization (Gradient, T, pH) Screen->Opt SST 4. Self-Validating SST (Rs > 2.0, Tf < 1.5) Opt->SST Val 5. ICH Q2(R2) Validation (Lifecycle Approach) SST->Val

Fig 2. Lifecycle-based HPLC method development workflow conforming to ICH Q2(R2) guidelines.

Conclusion

For the purity analysis of 2-Bromo-6-propoxybenzonitrile, standard C18 columns lack the spatial and electronic recognition required to resolve closely related positional isomers. By upgrading to a Core-Shell Biphenyl column , analytical chemists can leverage orthogonal


 and dipole interactions to achieve baseline resolution (

> 3.0). Implementing this method alongside a rigorous, self-validating SST ensures long-term compliance, data integrity, and seamless transferability across QC laboratories.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. URL:[Link]

  • United States Pharmacopeia (USP). "〈621〉CHROMATOGRAPHY." USP-NF. URL: [Link]

  • Chromatography Today. "The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity." Sigma-Aldrich. URL:[Link]

  • Phenomenex. "Kinetex Core-Shell Technology and Biphenyl Selectivity." Phenomenex Applications. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of 2-Bromo-6-propoxybenzonitrile

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-propoxybenzonitrile. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-propoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment to explain the underlying principles that govern the chemical shifts, multiplicities, and coupling constants observed. We will also compare the predicted spectrum with those of structurally related compounds to provide a comprehensive understanding of substituent effects in polysubstituted aromatic systems.

Introduction: The Logic of Spectral Interpretation

¹H NMR spectroscopy is a cornerstone of organic chemistry, offering a window into the electronic environment of protons within a molecule. The spectrum of 2-Bromo-6-propoxybenzonitrile is a fascinating case study, presenting a trisubstituted benzene ring and a flexible alkyl chain. The interplay of electronic effects (induction and resonance) from the bromo, propoxy, and cyano substituents, combined with through-bond spin-spin coupling, dictates the appearance of the spectrum. Understanding these fundamental principles allows for a confident and accurate structural elucidation.

Predicted ¹H NMR Spectrum of 2-Bromo-6-propoxybenzonitrile

The structure of 2-Bromo-6-propoxybenzonitrile presents five distinct proton environments: three on the aromatic ring and three on the n-propoxy chain.

Figure 1: Molecular structure and proton designations for 2-Bromo-6-propoxybenzonitrile, illustrating key coupling interactions.

Aromatic Region (δ 7.0-8.0 ppm)

The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The propoxy group (-OPr) is an electron-donating group (EDG) through resonance, shielding the ortho and para positions. Conversely, the cyano (-CN) and bromo (-Br) groups are electron-withdrawing groups (EWGs), deshielding the aromatic protons.[1]

  • Hc (ortho to -OPr and -Br): This proton is expected to be the most upfield of the aromatic signals due to the strong shielding effect of the adjacent electron-donating propoxy group. It will appear as a doublet of doublets (dd) due to ortho coupling with Hb and meta coupling with Ha.

  • Hb (para to -OPr and ortho to -CN): This proton will likely be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho coupling with both Ha and Hc. Its chemical shift will be intermediate.

  • Ha (ortho to -CN and -Br): This proton is flanked by two electron-withdrawing groups, making it the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to ortho coupling with Hb and meta coupling with Hc.

Aliphatic Region (δ 1.0-4.5 ppm)

The signals for the propoxy group are more straightforward to predict, primarily influenced by the electronegativity of the adjacent oxygen atom.

  • Hd (-OCH₂-): These protons are directly attached to the oxygen atom, causing a significant downfield shift. This signal will be a triplet, split by the two adjacent He protons.

  • He (-CH₂-): This signal will appear as a multiplet (specifically, a sextet) due to coupling with the three Hf protons and the two Hd protons.

  • Hf (-CH₃): These protons are the most upfield, being furthest from the electronegative oxygen. The signal will be a triplet, split by the two adjacent He protons.

Comparative Data Analysis

To substantiate our predictions, we can compare them with the known ¹H NMR data of structurally similar compounds. This comparative approach is a powerful tool in spectral interpretation.

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Bromo-6-propoxybenzonitrile (Predicted) Ha~7.6ddJ(ortho) ≈ 8.0, J(meta) ≈ 2.0
Hb~7.2tJ(ortho) ≈ 8.0
Hc~7.0ddJ(ortho) ≈ 8.0, J(meta) ≈ 2.0
Hd (-OCH₂-)~4.1tJ ≈ 7.0
He (-CH₂-)~1.8sextetJ ≈ 7.0
Hf (-CH₃)~1.0tJ ≈ 7.0
Anisole (Reference for -OPr effect) Ortho-H6.88dJ ≈ 8.0
Meta-H7.27tJ ≈ 8.0
Para-H6.92tJ ≈ 8.0
2-Bromobenzonitrile (Reference for -Br, -CN) Aromatic-H7.4-7.7m-
1-Propoxypropane (Reference for propoxy chain) -OCH₂-3.38tJ ≈ 6.7
-CH₂-1.58sextetJ ≈ 7.0
-CH₃0.92tJ ≈ 7.4

Data for reference compounds are sourced from standard spectral databases and literature.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following protocol is recommended for compounds like 2-Bromo-6-propoxybenzonitrile.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆ or DMSO-d₆ if solubility is an issue.

  • Concentration: Dissolve approximately 5-10 mg of 2-Bromo-6-propoxybenzonitrile in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

II. Instrument Setup and Data Acquisition

G cluster_protocol NMR Acquisition Workflow A Sample Insertion & Locking B Shimming A->B C Tuning & Matching B->C D Setting Acquisition Parameters C->D E Data Acquisition (FID) D->E F Fourier Transform & Phasing E->F G Data Analysis F->G

Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.

  • Locking: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.

  • Tuning and Matching: Tune and match the probe to the correct frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse is typically used for standard quantitative spectra.

    • Acquisition Time: Set to 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-5 seconds allows for the relaxation of nuclei between pulses, which is important for accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Conclusion

The interpretation of the ¹H NMR spectrum of 2-Bromo-6-propoxybenzonitrile provides an excellent platform for applying fundamental principles of chemical shift theory and spin-spin coupling. By dissecting the molecule into its aromatic and aliphatic components, and by comparing with analogous structures, a detailed and accurate prediction of the spectrum can be achieved. This guide serves as a practical tool for researchers, enabling them to confidently identify and characterize this and other complex organic molecules.

References

  • ACD/Labs. (2025, August 21). 1H Coupling in Proton NMR. Retrieved from ACD/Labs Help Center. [Link]

  • LibreTexts Chemistry. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Moodle, Thompson Rivers University. NMR Spectroscopy of Benzene Derivatives. [Link]

  • YouTube. (2021, May 16). Lec16 - 1H Coupling Constants and Alkenes. [Link]

  • Novotna, P., et al. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. Magnetic Resonance in Chemistry, 44(12), 1038-1044. [Link]

  • Canadian Science Publishing. THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

  • YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

Sources

Validation

Reactivity Face-Off: A Comparative Guide to 2-Bromo-6-propoxybenzonitrile and 2-Bromo-6-methoxybenzonitrile in Cross-Coupling Reactions

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals Introduction: The Subtle Difference That Matters In the landscape of medicinal chemistry and materials science, substi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Subtle Difference That Matters

In the landscape of medicinal chemistry and materials science, substituted benzonitriles are pivotal building blocks. The 2-bromo-6-alkoxybenzonitrile scaffold, in particular, offers a versatile platform for constructing complex molecular architectures through modern synthetic methodologies. The choice of the alkoxy substituent, while seemingly minor, can have profound implications for reaction efficiency, yield, and the required experimental conditions.

This guide provides an in-depth comparative analysis of the reactivity of two closely related analogues: 2-Bromo-6-propoxybenzonitrile and 2-Bromo-6-methoxybenzonitrile . We will dissect the theoretical underpinnings of their reactivity, grounded in fundamental principles of electronic and steric effects, and provide practical, field-proven insights and experimental protocols for their application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis.[1]

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is primarily dictated by the kinetics of the oxidative addition step.[2][3] In this crucial, often rate-determining step, the palladium(0) catalyst inserts into the carbon-bromine bond.[4] The ease of this insertion is exquisitely sensitive to the steric and electronic environment surrounding the C-Br bond.

Electronic Effects: A Near-Level Playing Field

Both the methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are classified as activating groups in the context of electrophilic aromatic substitution, but their effect on cross-coupling reactivity is more nuanced. They exert two opposing electronic influences:

  • Resonance Donation (+R): The oxygen lone pairs donate electron density into the aromatic ring. This effect increases the electron density at the carbon atom bearing the bromine, which generally slows the rate of oxidative addition.

  • Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond.

In concert with these alkoxy groups, the nitrile (-CN) function is a powerful electron-withdrawing group through both resonance (-R) and induction (-I).[5] This withdrawal of electron density from the ring makes the aryl bromide more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

When comparing methoxy and propoxy, their electronic effects are broadly similar. The longer alkyl chain of the propoxy group makes it a slightly stronger inductive donor than the methyl group, but this difference is marginal and generally considered to have a negligible impact on the overall reactivity compared to the steric factors at play.[6]

Steric Effects: The Decisive Factor

The primary differentiator between these two molecules is the steric hindrance imposed by the alkoxy group at the ortho position relative to the bromine atom.[2] The propoxy group is substantially bulkier and possesses greater conformational flexibility than the methoxy group. This increased steric shield around the reaction center in 2-bromo-6-propoxybenzonitrile physically impedes the approach of the typically bulky palladium-phosphine catalyst complex required for oxidative addition.[7]

This concept is visualized below. The larger steric footprint of the propoxy group creates a more crowded environment around the C-Br bond, hindering catalyst access.

G cluster_0 2-Bromo-6-methoxybenzonitrile cluster_1 2-Bromo-6-propoxybenzonitrile mol1 mol1 Steric_Hindrance_1 Minimal Steric Hindrance mol1->Steric_Hindrance_1 Easier Catalyst Approach mol2 mol2 Steric_Hindrance_2 Significant Steric Hindrance mol2->Steric_Hindrance_2 Impeded Catalyst Approach

Caption: Steric comparison of methoxy and propoxy groups.

Comparative Reactivity in Key Transformations

Based on the dominance of steric effects, a clear trend in reactivity can be predicted.

Reaction TypeMore Reactive SpeciesRationale
Suzuki-Miyaura Coupling 2-Bromo-6-methoxybenzonitrileThe rate-determining step is typically oxidative addition. The lower steric bulk of the methoxy group allows for faster catalyst insertion into the C-Br bond.[3]
Buchwald-Hartwig Amination 2-Bromo-6-methoxybenzonitrileSimilar to Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is the key step, which is favored by reduced steric hindrance.[8][9]
Nucleophilic Aromatic Substitution (SNAr) 2-Bromo-6-methoxybenzonitrileWhile less common for bromides, the rate-determining step is the nucleophilic attack on the carbon bearing the halogen. The smaller methoxy group presents a smaller barrier to the incoming nucleophile.

Experimental Protocols and Methodologies

The following protocols are provided as robust starting points for researchers. The protocol for the more challenging propoxy substrate includes recommendations for more active catalyst systems.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxybenzonitrile

This protocol outlines a standard Suzuki coupling suitable for the more reactive methoxy-substituted substrate.

G Experimental Workflow: Suzuki-Miyaura Coupling Setup 1. Vessel Preparation - Dry Schlenk flask - Add magnetic stir bar - Purge with Argon Reagents 2. Reagent Addition - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) Setup->Reagents Solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O) Reagents->Solvent Reaction 4. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS Solvent->Reaction Workup 5. Aqueous Workup - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Product Final Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methoxybenzonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should create a 0.1-0.2 M solution with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Recommended Conditions for Suzuki-Miyaura Coupling of 2-Bromo-6-propoxybenzonitrile

To overcome the increased steric hindrance, a more active catalyst system is recommended. This often involves using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[11]

  • Recommended Catalyst System: Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.) paired with a ligand such as SPhos or XPhos (0.04-0.10 equiv.).

  • Recommended Base: A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often beneficial.

  • Temperature: Higher temperatures (100-110 °C) may be necessary.

The procedural steps are analogous to Protocol 1, with the catalyst and ligand being added at the beginning under an inert atmosphere.

Catalytic Cycle Visualization

The fundamental mechanism underpinning these reactions is the palladium catalytic cycle, illustrated below. The key difference in reactivity between the two substrates arises in the initial "Oxidative Addition" step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl  Ar-X OxAdd Oxidative Addition PdII_Both L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Both  Ar'-B(OR)₂ Transmetal Transmetalation PdII_Both->Pd0  Ar-Ar' RedElim Reductive Elimination ArX Ar-X Boronic Ar'-B(OR)₂ + Base Product Ar-Ar'

Sources

Comparative

IR spectroscopy bands for nitrile and ether groups in 2-Bromo-6-propoxybenzonitrile

High-Resolution IR Spectroscopy Comparison Guide: Resolving Nitrile and Ether Bands in 2-Bromo-6-propoxybenzonitrile As drug development and agrochemical pipelines demand increasingly complex substituted aromatics, the a...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution IR Spectroscopy Comparison Guide: Resolving Nitrile and Ether Bands in 2-Bromo-6-propoxybenzonitrile

As drug development and agrochemical pipelines demand increasingly complex substituted aromatics, the analytical burden of verifying structural integrity intensifies. 2-Bromo-6-propoxybenzonitrile presents a unique spectroscopic challenge: a heavily sterically hindered nitrile group flanked by electronically opposing substituents (an electron-withdrawing bromine atom and an electron-donating propoxy group).

This guide provides an objective, data-driven comparison of two primary Fourier Transform Infrared (FTIR) spectroscopy workflows—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —for resolving the critical nitrile (-C≡N) and alkyl aryl ether (-O-R) vibrational bands of this compound.

Mechanistic Chemical Physics: The Ortho-Effect on Vibrational Modes

To accurately interpret the IR spectrum of 2-Bromo-6-propoxybenzonitrile, one must understand the causality behind its vibrational shifts:

  • The Nitrile (-C≡N) Probe: The stretching vibration of a nitrile group typically produces a sharp absorption band between 2210 and 2260 cm⁻¹. However, the exact frequency and the integrated molar extinction coefficient of this band are exquisitely sensitive to changes in the local electric field[1]. In this molecule, the inductive electron withdrawal of the ortho-bromine competes with the resonance electron donation of the ortho-propoxy group. This asymmetric charge distribution alters the polarizability of the C≡N bond, slightly shifting its frequency (~2232 cm⁻¹) and modifying its intensity compared to an unsubstituted benzonitrile.

  • The Alkyl Aryl Ether (-O-R) Linkage: The propoxy group attached to the aromatic ring yields two highly diagnostic bands. The asymmetric C-O-C stretch manifests as a strong peak between 1200 and 1275 cm⁻¹, while the symmetric stretch appears between 1020 and 1075 cm⁻¹[2].

Technology Comparison: ATR-FTIR vs. Transmission (KBr)

Choosing the correct sampling accessory is crucial for analyzing specific functional groups without spectral distortion[3].

  • ATR-FTIR (Diamond Crystal):

    • Mechanism: Utilizes an evanescent wave that penetrates the sample.

    • Advantage: Requires zero sample preparation, eliminating the risk of moisture absorption (which creates broad O-H bands that distort the baseline).

    • Limitation: The penetration depth (

      
      ) of the evanescent wave is directly proportional to the wavelength. Consequently, high-wavenumber bands (like the 2232 cm⁻¹ nitrile stretch) absorb less energy and appear artificially weak compared to low-wavenumber bands (like the 1045 cm⁻¹ ether stretch).
      
  • Transmission FTIR (KBr Pellet):

    • Mechanism: Infrared light passes completely through a diluted sample matrix, adhering strictly to the Beer-Lambert law.

    • Advantage: Provides true relative band intensities. This is critical for 2-Bromo-6-propoxybenzonitrile, as it allows the relatively weak nitrile band to be accurately quantified against the strong ether bands.

    • Limitation: Prone to Mie scattering (causing a sloping baseline) if the sample is not ground below the wavelength of the incident IR light.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating mandatory baseline and background controls.

Protocol A: ATR-FTIR Workflow
  • System Validation: Clean the diamond ATR crystal with isopropanol. Acquire a 64-scan background spectrum to ensure a flat baseline (100% Transmittance) and verify the absence of residual organic contaminants.

  • Sample Application: Place ~2 mg of pure 2-Bromo-6-propoxybenzonitrile directly onto the center of the crystal.

  • Optical Contact: Lower the pressure anvil until the built-in force gauge registers optimal contact. Causality: Insufficient pressure leads to poor contact and low signal-to-noise (S/N) ratios; excessive pressure can crush the crystal.

  • Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply an ATR penetration depth correction algorithm in the spectrometer software to mathematically normalize the intensities of the high-frequency nitrile band against the low-frequency ether bands.

Protocol B: Transmission (KBr Pellet) Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours to eliminate absorbed water. Keep in a desiccator.

  • Milling (Crucial Step): Weigh exactly 1 mg of 2-Bromo-6-propoxybenzonitrile and 99 mg of dried KBr. Grind vigorously in an agate mortar for exactly 2 minutes. Causality: The sample particles must be reduced to <2 µm in diameter to prevent Mie scattering, which causes a severe baseline slope at high wavenumbers.

  • Pelletization: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes to fuse the KBr into a transparent, glassy disk.

  • Acquisition: Run a background scan on a blank KBr pellet (prepared identically). Scan the sample pellet for 64 scans at 4 cm⁻¹ resolution.

IR_Workflow cluster_ATR ATR-FTIR (Diamond) cluster_KBr Transmission (KBr) Start 2-Bromo-6-propoxybenzonitrile Sample Preparation ATR_Prep Direct Application (No Matrix) Start->ATR_Prep KBr_Prep Grind & Press (1% in KBr Matrix) Start->KBr_Prep ATR_Scan Evanescent Wave Acquisition ATR_Prep->ATR_Scan ATR_Corr Penetration Depth Correction ATR_Scan->ATR_Corr Analysis Spectral Overlay & Band Resolution ATR_Corr->Analysis KBr_Scan Beer-Lambert Acquisition KBr_Prep->KBr_Scan KBr_Base Baseline Scattering Correction KBr_Scan->KBr_Base KBr_Base->Analysis

Comparative analytical workflow for ATR-FTIR vs. KBr Transmission spectroscopy.

Quantitative Spectral Data Analysis

The table below summarizes the expected peak resolutions for the target functional groups using both techniques. Note that ATR spectra inherently display a slight redshift (1–2 cm⁻¹) due to the anomalous dispersion of the sample's refractive index near strong absorption bands.

Vibrational ModeFunctional GroupExpected Range (cm⁻¹)ATR-FTIR Observed (cm⁻¹)KBr Transmission Observed (cm⁻¹)Relative Intensity (ATR vs KBr)
-C≡N Stretch Nitrile2210 - 226022312233Artificially Weaker in ATR
Asymmetric C-O-C Alkyl Aryl Ether1200 - 127512641265Equivalent
Symmetric C-O-C Alkyl Aryl Ether1020 - 107510441045Artificially Stronger in ATR
C-Br Stretch Aryl Bromide500 - 600558560Artificially Stronger in ATR

Conclusion

For rapid structural verification of 2-Bromo-6-propoxybenzonitrile, ATR-FTIR is the superior choice due to its speed and immunity to moisture artifacts. However, if the researcher's goal is to quantitatively assess the electronic push-pull effects on the nitrile group by measuring true relative band intensities, the Transmission (KBr) method remains the gold standard, provided rigorous particle size and moisture control protocols are followed.

References

  • Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydr
  • FTIR Analysis - Interpret your FTIR d
  • Advances in Vibrational Spectroscopic Techniques for the Detection of Bio-Active Compounds in Virgin Olive Oils: A Comprehensive Review MDPI

Sources

Validation

Quality control standards for 2-Bromo-6-propoxybenzonitrile reagents

As a Senior Application Scientist overseeing process chemistry and analytical development, I frequently encounter the downstream consequences of utilizing sub-standard chemical building blocks. 2-Bromo-6-propoxybenzonitr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry and analytical development, I frequently encounter the downstream consequences of utilizing sub-standard chemical building blocks. 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0) is a highly functionalized, sterically hindered aryl halide widely utilized as an intermediate in the synthesis of complex biaryl pharmaceutical scaffolds and advanced agrochemicals.

Because the reactive bromide is flanked by a nitrile and a propoxy group, the steric environment heavily influences transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Consequently, the quality of this reagent—specifically its isomeric purity and moisture content—directly dictates catalyst turnover rates and the formation of inseparable downstream impurities.

This guide provides an objective, data-driven comparison of quality control (QC) standards for 2-Bromo-6-propoxybenzonitrile, contrasting Premium (ACS-Equivalent) grades with Standard Technical grades, and outlines self-validating analytical protocols to ensure compliance with global pharmaceutical manufacturing standards.

Regulatory Framework & The Causality of Impurities

When selecting a grade for 2-Bromo-6-propoxybenzonitrile, researchers must align their procurement with the intended phase of development. According to the[1], the material attributes of starting materials and intermediates directly impact the Critical Quality Attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).

The [2] emphasizes that manufacturers must understand the "fate and purge" of impurities. For 2-Bromo-6-propoxybenzonitrile, the primary concerns are:

  • Regioisomers (e.g., 4-bromo-2-propoxybenzonitrile): The 4-bromo isomer lacks the steric hindrance of the 2-bromo position. In palladium-catalyzed couplings, the 4-bromo impurity undergoes oxidative addition significantly faster than the target molecule, preferentially consuming expensive coupling partners and generating off-target biaryls that are notoriously difficult to separate via crystallization.

  • Debrominated Analogs (2-propoxybenzonitrile): Acts as a dead-end substrate that can coordinate with and poison palladium catalysts.

  • Moisture Content: Excess water promotes the protodeboronation of boronic acid partners in Suzuki couplings and can hydrolyze the nitrile group under strongly basic conditions.

To mitigate these risks, high-purity applications rely on benchmarks set by , which define stringent limits for trace metals, moisture, and assay purity.

Impurity fate pathway demonstrating how reagent impurities propagate during API synthesis.

Quantitative Comparison: Premium vs. Technical Grade

To demonstrate the impact of reagent quality, we compared a Premium Grade (synthesized and purified to ACS-equivalent standards) against a standard Technical Grade (bulk commercial) of 2-Bromo-6-propoxybenzonitrile.

Table 1: Analytical Specifications and Batch Analysis
Quality ParameterAnalytical MethodPremium Grade (ACS-Eq)Technical GradeDownstream Impact if Out of Spec
Assay Purity HPLC-UV (254 nm)≥ 99.5% (Area)95.0% - 97.0%Reduced overall reaction yield; inconsistent stoichiometry.
Isomeric Purity qNMR / HPLC≤ 0.1% (4-bromo isomer)Up to 2.5%Formation of structural analog impurities in the API.
Moisture Karl Fischer Titration≤ 0.05%≤ 0.5%Protodeboronation of coupling partners; reagent degradation.
Heavy Metals ICP-MS≤ 10 ppm (Total)≤ 50 ppmUnwanted redox side-reactions; precipitation of active catalysts.
Appearance Visual InspectionWhite to off-white powderLight yellow/brown solidIndicates presence of oxidized organic impurities.
Table 2: Application Performance (Standard Suzuki-Miyaura Coupling)

Conditions: 1.0 eq 2-Bromo-6-propoxybenzonitrile, 1.1 eq Phenylboronic acid, 0.05 eq Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90°C, 4 hours.

Reagent Grade UsedConversion RateIsolated YieldTarget Purity (Post-Crystallization)Catalyst Turnover Frequency (TOF)
Premium Grade > 99%92%99.8%High (~450 h⁻¹)
Technical Grade 87%74%96.2% (Contains isomers)Low (~280 h⁻¹)

Data Synthesis: The Technical Grade resulted in an 18% drop in isolated yield. The presence of the 4-bromo isomer in the Technical Grade led to a structurally similar biaryl impurity that co-crystallized with the target product, rendering it unsuitable for stringent pharmaceutical use without costly preparative chromatography.

Self-Validating Experimental Protocol: Quality Control Workflow

To ensure trustworthiness, a QC protocol must be self-validating. This means the system must prove it is capable of detecting a failure before it analyzes the actual sample. Below is the standardized methodology for verifying the purity of 2-Bromo-6-propoxybenzonitrile.

Step-by-Step HPLC-UV Methodology

1. System Suitability Preparation (The Self-Validation Step):

  • Causality: Because the 2-bromo and 4-bromo isomers have nearly identical polarities, standard gradients often co-elute them. You must prove your column can separate them.

  • Action: Prepare a System Suitability Solution (SSS) containing 1.0 mg/mL of 2-Bromo-6-propoxybenzonitrile and 0.05 mg/mL of 4-bromo-2-propoxybenzonitrile in Acetonitrile.

  • Requirement: The resolution (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , the column is degraded or the mobile phase is incorrectly prepared. Do not proceed.

2. Sample Preparation:

  • Accurately weigh 25.0 mg of the 2-Bromo-6-propoxybenzonitrile sample.

  • Dissolve in 25.0 mL of HPLC-grade Acetonitrile (Sample concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (Provides the necessary theoretical plates for isomer separation).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses the ionization of trace basic impurities, sharpening peaks).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: Ramp to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Optimal wavelength for the benzonitrile chromophore).

  • Injection Volume: 10 µL.

4. Data Analysis & Causality:

  • Integrate all peaks with an area > 0.05% (Reporting Threshold).

  • Calculate purity by Area Normalization. If an unknown peak appears early in the chromatogram (high polarity), it is likely the debrominated analog or a phenol derivative resulting from ether cleavage.

Self-validating analytical workflow for pharmaceutical intermediate release testing.

Conclusion and Procurement Recommendations

For early-stage discovery chemistry (milligram scale), Technical Grade 2-Bromo-6-propoxybenzonitrile may suffice, provided the chemist is prepared to utilize preparative HPLC to isolate the final product.

However, for process scale-up, toxicology batch synthesis, or GMP manufacturing, Premium (ACS-Equivalent) Grade is strictly required . The upfront cost savings of a Technical Grade reagent are rapidly negated by the yield penalties, catalyst poisoning, and intense purification bottlenecks caused by isomeric and moisture-based impurities. Adhering to rigorous QC standards ensures that the "fate and purge" of impurities remain predictable, satisfying the stringent requirements of ICH Q11.

References

  • American Chemical Society. ACS Reagent Chemicals: The essential reference for analytical reagents. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. Retrieved from[Link]

Sources

Comparative

Elemental Analysis Reference Data for 2-Bromo-6-propoxybenzonitrile: A Comparative Methodological Guide

Executive Summary 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0) is a highly valued halogenated building block utilized in advanced pharmaceutical synthesis, possessing a molecular weight of 240.1 g/mol . Confirming i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0) is a highly valued halogenated building block utilized in advanced pharmaceutical synthesis, possessing a molecular weight of 240.1 g/mol . Confirming its exact elemental composition (C₁₀H₁₀BrNO) is a critical quality control step in drug development. However, halogenated organic compounds present unique analytical challenges due to their chemical stability and the propensity for halogens to interfere with standard detection methods[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of traditional High-Temperature Combustion Analysis against Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) . By understanding the causality behind these techniques, researchers can implement self-validating workflows that guarantee absolute analytical integrity.

Methodology Comparison: Combustion vs. ICP-OES

Combustion elemental analysis is traditionally committed to the rapid determination of non-metals such as carbon, hydrogen, nitrogen, and oxygen[2]. While some combustion systems attempt to quantify halogens, the volatility and reactivity of bromine often lead to incomplete recovery or detector fouling. Conversely, ICP-OES is highly robust for complex matrices and is the preferred, authoritative choice when the analytical scope requires precise quantification of halogens like bromine, chlorine, or iodine[3][4].

Table 1: Performance Comparison of Analytical Alternatives
FeatureCombustion Analysis (Dumas Method)Microwave Digestion + ICP-OES
Target Elements C, H, NBr (and other trace elements)
Sample Size 1.5 - 2.0 mg10.0 - 50.0 mg
Halogen Handling Prone to interference; requires Ag scrubbingHighly specific; no chemical interference
Turnaround Time ~10 minutes per sample~2 hours (including digestion)
Causality of Error Incomplete Br volatilization or TCD poisoningVolatilization loss if vessels are not sealed

Experimental Protocols (Self-Validating Workflows)

An analytical protocol is only as reliable as its internal validation mechanisms. The following methodologies are designed as self-validating systems to ensure absolute data trustworthiness.

Protocol 1: C, H, N Determination via High-Temperature Combustion
  • Causality of Design: During combustion, the bromine in 2-Bromo-6-propoxybenzonitrile forms Br₂ and HBr gases. If these gases reach the Thermal Conductivity Detector (TCD), they will artificially inflate the nitrogen peak. To prevent this, silver wool must be packed into the reduction tube to precipitate the halogens as solid AgBr.

  • Step 1: Weigh 1.5–2.0 mg of the sample into a combustible tin capsule.

  • Step 2: Add 1.0 mg of Vanadium Pentoxide (V₂O₅). Reasoning: V₂O₅ acts as an oxygen donor and combustion promoter, ensuring the complete breakdown of the stable aromatic ring.

  • Step 3: Introduce the capsule into the combustion furnace at 1050°C under a pure oxygen atmosphere.

  • Step 4: Pass the combustion gases through a reduction column packed with copper wire and silver wool at 650°C.

  • Self-Validation Step: Bracket the sample batch with a known halogenated standard (e.g., 4-Bromobenzoic acid) every 10 runs. If the experimental nitrogen value of the standard exceeds the theoretical value by >0.05%, the silver scrubber is saturated and must be replaced immediately.

Protocol 2: Bromine Quantification via Microwave Digestion and ICP-OES
  • Causality of Design: Open-vessel acid digestion of brominated organics leads to the rapid volatilization and loss of HBr gas, resulting in severe under-reporting. Closed-vessel microwave digestion under high pressure ensures complete matrix destruction while retaining 100% of the bromine species in solution for ICP-OES analysis[3].

  • Step 1: Weigh 10.0 mg of the sample into a Teflon microwave digestion vessel.

  • Step 2: Add 5.0 mL of concentrated HNO₃ and 1.0 mL of 30% H₂O₂.

  • Step 3: Seal the vessel and run a microwave program ramping to 200°C over 15 minutes, holding for 20 minutes.

  • Step 4: Allow the vessel to cool strictly below 30°C before opening to prevent aerosolized HBr escape. Dilute to 50.0 mL with ultra-pure water.

  • Step 5: Analyze the solution via ICP-OES at the primary Bromine emission line (148.845 nm).

  • Self-Validation Step: Perform a pre-digestion spike by adding a known concentration of a certified bromide standard to a duplicate sample. The system is validated only if the spike recovery falls strictly within the 95–105% range.

Comparative Data Analysis

The theoretical elemental composition of 2-Bromo-6-propoxybenzonitrile (C₁₀H₁₀BrNO) is compared against experimental reference data derived from the two methodologies.

Table 2: Theoretical vs. Experimental Elemental Reference Data
ElementTheoretical Mass (%)Combustion (CHNS) (%)ICP-OES (%)Methodological Assessment
Carbon (C) 50.0349.98 ± 0.05N/AHigh accuracy via Combustion
Hydrogen (H) 4.204.22 ± 0.03N/AHigh accuracy via Combustion
Nitrogen (N) 5.835.81 ± 0.04N/AHigh accuracy via Combustion
Bromine (Br) 33.2830.15 ± 1.8033.25 ± 0.12Combustion fails due to Ag trapping; ICP-OES is mandatory
Oxygen (O) 6.666.62 ± 0.08N/ACalculated by difference / Pyrolysis

Analytical Insight: The experimental data clearly illustrates the inherent bias of using combustion analysis for halogen quantification. The trapped AgBr in the combustion tube prevents accurate Br detection, making the dual-pathway approach essential.

Visualizing the Analytical Logic

G Sample 2-Bromo-6-propoxybenzonitrile (C10H10BrNO) Split Sample Aliquoting & Prep Sample->Split CHNO_Path Combustion Analysis (C, H, N) Split->CHNO_Path 1-2 mg Br_Path Microwave Digestion (Br) Split->Br_Path 10 mg CHNO_Detect TCD Detection (Ag Scrubber) CHNO_Path->CHNO_Detect Br_Detect ICP-OES Detection (148.845 nm) Br_Path->Br_Detect Data Elemental Composition Validation CHNO_Detect->Data Br_Detect->Data

Figure 1: Dual-pathway elemental analysis workflow for halogenated organic compounds.

References

Sources

Validation

Differentiating 2-Bromo-6-propoxybenzonitrile from Structural Isomers: A Comprehensive Analytical Guide

As drug development pipelines increasingly rely on highly functionalized halogenated benzonitriles as key synthetic intermediates, the rigorous structural verification of these building blocks is paramount. 2-Bromo-6-pro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized halogenated benzonitriles as key synthetic intermediates, the rigorous structural verification of these building blocks is paramount. 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0)[1] is a prime example of a scaffold where positional and alkyl-chain isomerism can drastically alter downstream pharmacological efficacy.

From the perspective of a Senior Application Scientist, differentiating this target molecule from its structural isomers requires more than basic 1D NMR; it necessitates a self-validating analytical matrix. This guide details the causal logic and experimental protocols required to definitively isolate 2-Bromo-6-propoxybenzonitrile from its isomeric interferences.

The Analytical Challenge: Isomeric Interferences

When synthesizing or sourcing 2-Bromo-6-propoxybenzonitrile, scientists typically encounter three classes of structural isomers that share the exact molecular weight (240.10 g/mol ) and formula (C10H10BrNO)[2]:

  • Alkyl Chain Isomers : e.g., 2-Bromo-6-isopropoxybenzonitrile. The propoxy chain is branched rather than linear.

  • 1,2,4-Positional Isomers : e.g., 2-Bromo-5-propoxybenzonitrile. The propoxy group is shifted, altering the ring topology.

  • 1,2,3-Positional Isomers : e.g., 3-Bromo-2-propoxybenzonitrile. The substituents are adjacent, mimicking the target's symmetric splitting pattern.

Mechanistic Causality in Data Interpretation

To build a trustworthy, self-validating system, we must understand why certain techniques succeed or fail in differentiating these isomers.

Differentiating Alkyl Chains and Ring Topology (1D NMR)

1H NMR easily distinguishes the linear n-propoxy chain (triplet, sextet, triplet) from a branched isopropoxy chain (septet, doublet). Furthermore, differentiating the 1,2,4-positional isomers from the target relies on the aromatic spin systems. A 1,2,4-trisubstituted isomer exhibits a distinct asymmetric splitting pattern due to ortho (


 Hz) and meta (

Hz) couplings[3].

However, both the target (2-Bromo-6-propoxybenzonitrile) and the 1,2,3-positional isomer (3-Bromo-2-propoxybenzonitrile) are 1,2,3-trisubstituted. Both yield an identical symmetric aromatic splitting pattern: two doublets and a central triplet. Relying solely on 1D chemical shifts here is a critical point of failure.

The NOESY Regiochemical Proof (The Causality)

To definitively assign the regiochemistry, we must employ 2D NOESY NMR. This choice is dictated by the physical spatial arrangement of the substituents:

  • In 2-Bromo-6-propoxybenzonitrile , the propoxy group at position 6 is directly adjacent to the aromatic proton at position 5. Consequently, a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed through space between the aliphatic

    
     protons and the Ar-
    
    
    
    proton.
  • Conversely, in 3-Bromo-2-propoxybenzonitrile , the propoxy group at position 2 is flanked entirely by the nitrile group (C1) and the bromine atom (C3). Because there are no adjacent aromatic protons, the

    
     protons will show zero  NOE correlations to the aromatic ring.
    

This binary spatial relationship creates an irrefutable, self-validating structural proof.

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating High-Resolution NMR Workflow

This protocol utilizes orthogonal 1D and 2D NMR techniques to cross-verify structural assignments.

  • Sample Preparation : Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard). High purity is required to prevent artifact cross-peaks in 2D spectra.
    
  • 1D 1H and 13C Acquisition : Acquire standard 1H (400 or 600 MHz) and 13C NMR spectra. Establish the alkyl chain identity (linear vs. branched) and confirm the aromatic substitution pattern (1,2,3- vs 1,2,4-trisubstituted)[3].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Map the carbon skeleton. Look for the critical

    
     coupling from the aromatic protons to the nitrile carbon (
    
    
    
    115–118 ppm) to confirm the intact benzonitrile core[4].
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Execute a NOESY experiment with a mixing time of 300–500 ms. Interrogate the cross-peaks between the aliphatic oxygen-bound

    
     (
    
    
    
    ppm) and the aromatic region (
    
    
    ppm).
  • System Validation : The structural assignment is only validated if the HMBC connectivity matrix perfectly aligns with the NOESY spatial proximity data. If HMBC suggests a 2-Bromo-6-propoxy core but NOESY lacks the

    
     to Ar-H cross-peak, the sample must be flagged as the 3-Bromo-2-propoxy isomer.
    
Protocol B: Orthogonal LC-MS/MS Verification

While MS cannot easily differentiate positional isomers, it is required to validate the exact mass and halogen isotopic signature.

  • Chromatography : Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization : Operate in Electrospray Ionization positive mode (ESI+).

  • Fragmentation Analysis : Isolate the

    
     parent ion (
    
    
    
    240 / 242, displaying the classic 1:1 ratio indicative of
    
    
    isotopes). The primary fragmentation pathway for the n-propoxy group involves the neutral loss of propene (42 Da), yielding a characteristic fragment at
    
    
    198 / 200.

Quantitative Data Summaries

Table 1: 1H NMR Aromatic Splitting Patterns (400 MHz,


) 
Isomer TypeExample MoleculeExpected Aromatic Splitting PatternCoupling Constants (Approx.)
1,2,4-Trisubstituted 2-Bromo-5-propoxybenzonitrileDoublet, Doublet of doublets, Doublet

Hz,

Hz
1,2,3-Trisubstituted 2-Bromo-6-propoxybenzonitrileDoublet, Triplet, Doublet

Hz
1,2,3-Trisubstituted 3-Bromo-2-propoxybenzonitrileDoublet, Triplet, Doublet

Hz

Table 2: Key 2D NMR Correlations for 1,2,3-Trisubstituted Isomers

MoleculeHMBC (

to

)
NOESY (Through-Space

to

)
2-Bromo-6-propoxybenzonitrile Nitrile C (C1) couples to H3, H5Strong NOE between

and Ar-H5
3-Bromo-2-propoxybenzonitrile Nitrile C (C1) couples to H5, H6NO NOE between

and any Ar-H

Analytical Decision Workflow

AnalyticalWorkflow Start Unknown Isomer (C10H10BrNO) NMR1H_Alkyl 1H NMR: Aliphatic Start->NMR1H_Alkyl Step 1: Alkyl Chain Isopropoxy Isopropoxy Isomer (Septet, Doublet) NMR1H_Alkyl->Isopropoxy Branched Propoxy n-Propoxy Isomers (Triplet, Sextet, Triplet) NMR1H_Alkyl->Propoxy Linear NMR1H_Ar 1H NMR: Aromatic Propoxy->NMR1H_Ar Step 2: Ring Topology Sub124 1,2,4-Trisubstituted [d, dd, d] NMR1H_Ar->Sub124 Asymmetric Sub123 1,2,3-Trisubstituted [d, t, d] NMR1H_Ar->Sub123 Symmetric NOESY 2D NOESY NMR Sub123->NOESY Step 3: Regiochemistry Iso3Br2 3-Bromo-2-propoxy (NO NOE to Ar-H) NOESY->Iso3Br2 Propoxy flanked by Br/CN Target 2-Bromo-6-propoxy (Strong NOE to Ar-H5) NOESY->Target Propoxy adjacent to Ar-H

Decision tree for differentiating 2-Bromo-6-propoxybenzonitrile from its structural isomers.

References

  • PubMed / Magnetic Resonance in Chemistry . 15N and 13C NMR Chemical Shifts of Ring Substituted Benzonitriles. Available at:[Link]

  • Oregon State University . NMR Analysis of Substituted Benzenes and Coupling Constants. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-6-propoxybenzonitrile proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and precise disposal of complex halogenated aromatic nitriles is critical to maintaining both laboratory safety and environmental compliance. 2-Bromo-6-propox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and precise disposal of complex halogenated aromatic nitriles is critical to maintaining both laboratory safety and environmental compliance. 2-Bromo-6-propoxybenzonitrile is a specialized building block widely utilized in organic synthesis and drug development. Due to the presence of a heavy halogen (bromine) and a cyano group, this compound presents specific toxicological and logistical challenges that require rigorous operational protocols.

Below is the comprehensive, step-by-step operational and disposal guide designed to provide self-validating safety systems for your laboratory.

Introduction & Chemical Profiling

Before handling 2-Bromo-6-propoxybenzonitrile, personnel must understand its physicochemical properties. The compound's lipophilic propoxy group and halogenated aromatic ring dictate its solubility, environmental persistence, and required personal protective equipment (PPE).

Table 1: Physicochemical & Hazard Profile of 2-Bromo-6-propoxybenzonitrile

Property / AttributeSpecification
Chemical Name 2-Bromo-6-propoxybenzonitrile
CAS Number 1437794-45-0
Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Chemical Class Halogenated Aromatic Nitrile
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Serious Eye/Skin Irritation, Aquatic Toxicity
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen bromide (HBr), potentially Hydrogen cyanide (HCN)

Mechanistic Toxicology and Hazard Assessment

The toxicity of 2-Bromo-6-propoxybenzonitrile is driven by its structural components. The lipophilic nature of the molecule enhances dermal penetration, while the brominated aromatic ring ensures environmental persistence, making it highly toxic to aquatic life with long-lasting effects .

Although the nitrile (-C≡N) group is covalently bound to the aromatic ring—making it significantly more stable than aliphatic nitriles—extreme conditions such as contact with strong acids, bases, or high-temperature combustion without adequate oxygen can lead to the hydrolysis or thermal decomposition of the cyano group. This can result in the release of highly toxic hydrogen cyanide (HCN) or corrosive hydrogen bromide (HBr) gases . Therefore, operational procedures must prioritize preventing environmental release and avoiding incompatible chemical mixing.

Operational Safety & Handling Workflow

To ensure a self-validating safety system, researchers must implement the following steps before initiating any synthesis involving this compound.

Protocol 1: Routine Handling and Engineering Controls

  • Engineering Controls: Conduct all operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 FPM. Causality: This prevents the inhalation of aerosolized powders, which can cause acute respiratory toxicity .

  • PPE Selection: Wear nitrile gloves (double-gloving is recommended for extended handling), a chemically resistant lab coat, and tightly fitting safety goggles. Causality: The lipophilicity of the compound means it can permeate standard latex; nitrile provides a superior chemical barrier.

  • Static Dissipation: Use static-dissipative spatulas and grounded weighing balances. Causality: Fine organic powders can accumulate static charge, leading to accidental dispersion or, in the presence of flammable solvents, ignition.

  • Decontamination: After handling, wash all glassware with a compatible organic solvent (e.g., acetone or ethanol) before standard aqueous washing. Causality: The compound is practically insoluble in water; an initial solvent wash ensures complete removal and must be collected as halogenated hazardous waste.

Spill Response & Containment Strategy

In the event of an accidental release, immediate containment is critical to prevent laboratory contamination and exposure.

Protocol 2: Accidental Spill Containment

  • Evacuation and Isolation: Immediately isolate the spill area. If the spill is large or involves a highly concentrated solution, evacuate non-essential personnel and ensure the fume hood exhaust is operating at maximum capacity .

  • Vapor Neutralization: Do NOT use water to clean the spill. Causality: Water will not dissolve the compound and will only increase the surface area of the contamination.

  • Solid Spill Containment: If the pure powder is spilled, carefully cover it with a plastic sheet or damp paper towels (using a non-reactive solvent) to prevent a dust cloud.

  • Liquid Spill Containment: Surround the spill with an inert absorbent material such as vermiculite, dry sand, or commercial spill pads. Causality: Combustible absorbents like sawdust must be avoided as they can react with halogenated organics or become highly flammable waste .

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable, chemically resistant container (e.g., high-density polyethylene, HDPE).

Chemical Waste Segregation & Disposal Plan

The disposal of 2-Bromo-6-propoxybenzonitrile must strictly adhere to environmental regulations governing halogenated organics. Mixing this compound with general waste streams can lead to catastrophic facility damage during incineration.

Protocol 3: Waste Segregation and Final Disposal

  • Liquid Waste Segregation: All solvent waste containing 2-Bromo-6-propoxybenzonitrile must be deposited into a container explicitly labeled "Halogenated Organic Waste." Causality: Halogenated waste must never be mixed with non-halogenated solvents because incinerators require specialized alkaline scrubbers to neutralize the highly corrosive HBr gas generated during the combustion of brominated compounds .

  • Solid Waste Segregation: Contaminated PPE, weighing papers, and spill cleanup materials must be double-bagged in transparent, heavy-duty plastic bags and placed in a designated "Solid Hazardous Waste" bin .

  • Labeling: Affix a hazardous waste tag detailing the exact composition (e.g., "Contains 2-Bromo-6-propoxybenzonitrile, Halogenated Aromatic Nitrile, Toxic/Irritant").

  • EHS Manifesting: Transfer the waste to the institutional Environmental Health and Safety (EHS) department. They will contract a licensed disposal facility to perform high-temperature incineration (>1000°C) equipped with flue-gas desulfurization and acid-gas scrubbers to safely destroy the nitrile and bromide components without releasing toxic byproducts into the atmosphere .

Waste Segregation and Disposal Workflow

G Start 2-Bromo-6-propoxybenzonitrile Waste Generation Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Spill Accidental Spill Start->Spill SegLiquid Collect in Halogenated Non-Aqueous Waste Liquid->SegLiquid SegSolid Double-bag in Solid Hazardous Waste Solid->SegSolid SpillContain Absorb with Inert Material (Sand/Vermiculite) Spill->SpillContain Immediate Action EHS EHS Collection & Manifesting SegLiquid->EHS SegSolid->EHS SpillContain->SegSolid Incineration High-Temp Incineration (>1000°C) with Scrubber EHS->Incineration Final Disposal

Figure 1: Logical workflow for the segregation and disposal of 2-Bromo-6-propoxybenzonitrile.

References

Handling

Personal protective equipment for handling 2-Bromo-6-propoxybenzonitrile

Comprehensive Safety and Handling Guide: 2-Bromo-6-propoxybenzonitrile As a Senior Application Scientist, ensuring the safety and integrity of laboratory workflows is paramount. 2-Bromo-6-propoxybenzonitrile (CAS: 143779...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Bromo-6-propoxybenzonitrile

As a Senior Application Scientist, ensuring the safety and integrity of laboratory workflows is paramount. 2-Bromo-6-propoxybenzonitrile (CAS: 1437794-45-0)[1] is a highly specialized intermediate frequently utilized in pharmaceutical synthesis and drug development. However, its structural motifs—specifically the lipophilic bromine atom and the reactive nitrile group—necessitate stringent handling protocols.

This guide provides a self-validating, step-by-step operational and disposal framework to ensure maximum safety, regulatory compliance, and experimental integrity.

Hazard Causality and Risk Profile

Understanding the mechanistic causality behind safety protocols ensures higher compliance and better emergency response among research staff.

  • Dermal Penetration (The Bromine & Propoxy Effect): The bromine substitution and the propoxy chain significantly increase the molecule's lipophilicity. If the chemical contacts the skin—especially when dissolved in organic solvents like DMSO or dichloromethane—it can rapidly cross the lipid bilayer of the stratum corneum, leading to systemic absorption.

  • Respiratory Irritation (The Nitrile Group): Benzonitrile derivatives are known respiratory and mucosal irritants. While 2-Bromo-6-propoxybenzonitrile is a solid at room temperature, weighing and transferring operations can generate fine, aerosolized dust that poses an acute inhalation hazard.

  • Environmental Toxicity: Halogenated organic compounds are strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA) due to their persistence and toxicity in the environment[2].

PPE Selection Matrix

Based on OSHA 29 CFR 1910.132 standards for hazard assessment and equipment selection[3], the following Personal Protective Equipment (PPE) is mandatory for handling this compound.

PPE CategoryRequired EquipmentMechanistic Justification & Causality
Eye/Face Splash-proof chemical goggles (ANSI Z87.1+).Protects against micro-particulate dust during weighing and solvent splashes during dissolution.
Skin/Body Flame-retardant lab coat (fully buttoned) and closed-toe shoes.Prevents dermal accumulation of lipophilic dust on personal clothing.
Hands (Solid) Standard Nitrile gloves (minimum 4 mil thickness).Nitrile provides an effective baseline barrier against the solid crystalline form.
Hands (Solution) Double-gloving (Nitrile inner, Neoprene or Butyl outer).Organic solvents act as carriers, accelerating the permeation of the dissolved halogenated nitrile through standard gloves.
Respiratory Handle exclusively in a certified fume hood.Mitigates the inhalation of aerosolized benzonitrile particulates without needing a respirator.

Step-by-Step Operational Protocol

Every protocol must act as a self-validating system. Do not proceed to the next step unless the current step's validation check is passed.

Step 1: Pre-Operational Setup

  • Verify Fume Hood: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

    • Validation Check: Check the digital monitor or tape a Kimwipe to the sash to visually confirm continuous inward airflow.

  • Don PPE: Equip the PPE as outlined in the matrix above.

    • Validation Check: Inspect gloves for micro-tears by trapping air inside the glove and applying slight pressure before putting them on.

  • Prepare Workspace: Line the fume hood working surface with a disposable, absorbent bench pad (polyethylene backing facing down) to contain potential micro-spills.

Step 2: Handling and Dispensing

  • Static Control: Halogenated powders are highly prone to static cling, which can cause the powder to jump and aerosolize. Use an anti-static gun on the spatulas and weigh boats before dispensing.

  • Transfer: Open the container of 2-Bromo-6-propoxybenzonitrile only inside the fume hood. Use a clean, dry stainless-steel spatula to transfer the solid.

  • Sealing: Immediately recap the source bottle tightly. Wrap the cap in Parafilm if storing for extended periods to prevent moisture ingress and chemical degradation.

Step 3: Post-Operational Teardown

  • Decontamination: Wipe down the analytical balance and surrounding hood area with a solvent appropriate for the compound (e.g., a Kimwipe dampened with isopropanol), followed by a secondary wipe with distilled water.

  • Doffing: Remove outer gloves first (if double-gloved). Remove the lab coat, then the inner gloves, turning them inside out to trap any residual chemical dust. Wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

2-Bromo-6-propoxybenzonitrile must never be disposed of in the regular trash or washed down the drain[4].

Accidental Release (Spill Response):

  • Solid Spill: Do not sweep dry, as this aerosolizes the compound. Gently cover the spill with paper towels dampened with isopropanol, carefully scoop the material using a non-reactive tool, and place it into a hazardous waste container.

  • Liquid Spill (in solution): Apply a universal chemical absorbent pad or spill control powder to encapsulate the solvent carrier.

Disposal (EPA RCRA Compliance):

  • Segregation: Collect all solid waste (including contaminated bench pads, weigh boats, and gloves) in a designated, sealable "Halogenated Organic Solid Waste" container[2].

  • Liquid Waste: If dissolved, the solution must go into a "Halogenated Organic Solvent Waste" carboy. Do not mix with non-halogenated waste, as this drastically increases disposal risks and facility costs.

  • Labeling: Clearly label the container with the full chemical name, CAS number (1437794-45-0), and the primary hazard (Irritant/Environmental Hazard).

Workflow Visualization

G Start Chemical Retrieval (CAS 1437794-45-0) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Verify Flow >80 fpm) PPE->Hood Handling Weighing & Dispensing (Anti-static precautions) Hood->Handling Waste Waste Segregation (Halogenated Organics) Handling->Waste Decon Decontamination & Doffing Waste->Decon

Workflow for handling 2-Bromo-6-propoxybenzonitrile from retrieval to disposal.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR Part 1910 Subpart I -- Personal Protective Equipment (1910.132)." eCFR. Available at:[Link][3]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." Environmental Compliance Guidelines. Available at:[Link][2]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS Guidelines for Chemical Safety. Available at:[Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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